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Octahydropyrano[4,3-b]morpholine hydrochloride Documentation Hub

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  • Product: Octahydropyrano[4,3-b]morpholine hydrochloride
  • CAS: 1427378-78-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Pyranomorpholine Scaffolds: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The fusion of heterocyclic rings is a potent strategy in medicinal chemistry for creating rigid, three-dimensional structures capable of precise in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of heterocyclic rings is a potent strategy in medicinal chemistry for creating rigid, three-dimensional structures capable of precise interactions with biological targets. Among the vast array of heterocyclic systems, the pyranomorpholine scaffold, which incorporates both a pyran and a morpholine ring, represents a compelling yet underexplored area of chemical space. This technical guide provides a comprehensive overview of pyranomorpholine systems, with a particular focus on the synthetic strategies, physicochemical properties, and potential therapeutic applications of this intriguing class of molecules. While specific data for isomers such as octahydropyrano[4,3-b]morpholine is not extensively documented in publicly accessible literature, this guide will leverage data from related fused oxazine and morpholine-containing structures to provide valuable insights for researchers in drug discovery and development.

Introduction to Fused Heterocyclic Systems: The Pyranomorpholine Core

Fused heterocyclic systems are foundational to the development of novel therapeutics, offering structural rigidity and diverse electronic properties that enhance biological activity compared to their monocyclic counterparts. The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to improve their pharmacokinetic profiles, including solubility and metabolic stability.[1][2][3] Its flexible chair-like conformation and pKa value (around 8.7) make it an excellent modulator of a molecule's overall properties.[4]

The pyran ring, another common oxygen-containing heterocycle, is also a key component of many natural products and synthetic compounds with a wide range of biological activities. The combination of these two pharmacophorically important rings into a fused pyranomorpholine system presents an exciting opportunity for the design of novel chemical entities with unique biological activities.

This guide will explore the synthesis, predicted properties, and potential applications of the pyranomorpholine scaffold, providing a foundational understanding for its exploration in medicinal chemistry.

Synthetic Strategies for Pyranomorpholine and Related Fused Oxazine Scaffolds

Intramolecular Cyclization Strategies

A primary route to morpholine and its fused derivatives is through intramolecular cyclization. This often involves the formation of a key C-N or C-O bond to close the ring. For instance, the synthesis of morpholines can be achieved through the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by catalysts like boron trifluoride etherate.[5] A similar strategy could be envisioned for constructing a pyranomorpholine system from a suitably functionalized pyran or morpholine precursor.

A plausible synthetic pathway could involve the following conceptual steps:

G cluster_0 Conceptual Intramolecular Cyclization A Functionalized Pyran Precursor B Introduction of Amino Alcohol Moiety A->B Functionalization C Intramolecular Cyclization B->C Ring Closure D Pyranomorpholine Scaffold C->D Final Product

Figure 1: Conceptual workflow for the synthesis of a pyranomorpholine scaffold via intramolecular cyclization.

Multi-component Reactions (MCRs)

Multi-component reactions are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. MCRs have been successfully employed in the synthesis of various heterocyclic scaffolds, including pyran derivatives. For example, a one-pot, four-component reaction has been used to synthesize dihydropyrano[2,3-c]pyrazoles.[6] Adapting such a strategy could provide an efficient route to diverse pyranomorpholine libraries.

Tandem Reactions

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, offer an elegant approach to complex molecule synthesis. A gold(I)-catalyzed tandem ring-opening of aziridines and cycloisomerization with propargyl alcohols has been developed for the synthesis of morpholine derivatives.[7] This highlights the potential for developing novel tandem reactions to construct the pyranomorpholine core.

Physicochemical Properties of Pyranomorpholine Scaffolds

While experimental data for octahydropyrano[4,3-b]morpholine is unavailable, the physicochemical properties of the general pyranomorpholine scaffold can be predicted based on its constituent rings. The morpholine moiety is known to enhance the aqueous solubility and overall "drug-likeness" of a molecule.[4][8] The pyran ring, depending on its substitution, can modulate lipophilicity.

Table 1: Predicted Physicochemical Properties of a Generic Pyranomorpholine Scaffold

PropertyPredicted Influence of Pyranomorpholine ScaffoldRationale
Molecular Weight ModerateThe fused bicyclic system has a relatively low molecular weight, providing a good starting point for further functionalization.
Lipophilicity (LogP) Moderate and tunableThe morpholine ring is generally hydrophilic, while the pyran ring is more lipophilic. Substituents on either ring can be used to fine-tune the overall LogP.
Aqueous Solubility EnhancedThe presence of the morpholine ring, with its nitrogen and oxygen atoms capable of hydrogen bonding, is expected to improve aqueous solubility.[4][8]
Hydrogen Bond Donors/Acceptors 1 Donor (N-H), 2 Acceptors (O atoms)The secondary amine of the morpholine ring acts as a hydrogen bond donor, while the two oxygen atoms act as acceptors, facilitating interactions with biological targets.
Polar Surface Area (PSA) ModerateThe presence of two heteroatoms contributes to a moderate PSA, which is often correlated with good cell permeability.

Computational methods, such as those described in the study of molecular scaffolds in medicinal chemistry, can be employed to predict these properties with greater accuracy for specific isomers and derivatives.[9]

Biological and Pharmaceutical Relevance

The morpholine scaffold is a component of numerous approved drugs, including anticancer agents, antibiotics, and CNS-active compounds.[1][2][3][10] Similarly, pyran-containing molecules have demonstrated a wide range of biological activities.[11] The fusion of these two pharmacophores in a pyranomorpholine system suggests a high potential for discovering novel bioactive compounds.

Potential Therapeutic Applications
  • Oncology: Given that many anticancer drugs incorporate a morpholine ring, pyranomorpholine derivatives could be explored as inhibitors of key cancer-related targets such as kinases.[3]

  • Infectious Diseases: The antimicrobial activity of various morpholine and fused pyran derivatives suggests that pyranomorpholines could be promising scaffolds for the development of new antibacterial and antifungal agents.[11][12][13]

  • Central Nervous System (CNS) Disorders: The morpholine ring is known to improve brain permeability, making pyranomorpholine scaffolds attractive for the development of drugs targeting CNS disorders.[8]

G cluster_0 Potential Therapeutic Areas for Pyranomorpholine Scaffolds Scaffold Pyranomorpholine Scaffold Oncology Oncology Scaffold->Oncology Kinase Inhibition Infectious_Diseases Infectious Diseases Scaffold->Infectious_Diseases Antimicrobial Activity CNS_Disorders CNS Disorders Scaffold->CNS_Disorders Enhanced Brain Permeability

Sources

Exploratory

Fused Pyran-Morpholine Ring Systems: A Technical Guide to Scaffold Morphing

This technical guide details the design, synthesis, and application of fused pyran-morpholine ring systems (specifically pyrano[3,2-b]morpholines and pyrano[4,3-b]morpholines ) in modern drug discovery. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the design, synthesis, and application of fused pyran-morpholine ring systems (specifically pyrano[3,2-b]morpholines and pyrano[4,3-b]morpholines ) in modern drug discovery.

Executive Summary: The Case for Rigidification

In the optimization of lead compounds, the morpholine ring is a privileged structure, celebrated for its ability to modulate lipophilicity (LogD), improve solubility, and serve as a hydrogen bond acceptor without the metabolic liabilities of piperazines. However, the flexibility of the morpholine chair conformation ($ \Delta G^{\ddagger} \approx 10 $ kcal/mol for inversion) can lead to significant entropic penalties upon binding.

Fused pyran-morpholine systems (pyrano-oxazines) represent a strategic "scaffold morphing" approach. By fusing a pyran ring to the morpholine core, medicinal chemists can:

  • Lock Conformation: Restrict the morpholine ring into a specific chair or boat geometry, reducing the entropic cost of binding.

  • Enhance Selectivity: Vectorize substituents into vectors inaccessible to the free-rotating parent morpholine.

  • Create Novel IP: Generate distinct chemical matter in crowded therapeutic areas (e.g., PI3K/mTOR kinase inhibitors).

Structural Classification & Topology

The two primary isomers of interest are defined by the fusion face of the morpholine and pyran rings.

Core Scaffolds
  • Scaffold A: Pyrano[3,2-b]morpholine (Linearly fused, often derived from glucose/galactose templates).

  • Scaffold B: Pyrano[4,3-b]morpholine (Angular fusion, providing distinct exit vectors).

G cluster_0 Fused Systems (Rigidified) Morpholine Morpholine (Flexible) Pyrano32b Pyrano[3,2-b]morpholine (Linear Fusion) Morpholine->Pyrano32b + Pyran Ring (C2-C3 Fusion) Pyrano43b Pyrano[4,3-b]morpholine (Angular Fusion) Morpholine->Pyrano43b + Pyran Ring (C3-C4 Fusion)

Figure 1: Topological relationship between parent morpholine and fused pyrano-morpholine scaffolds.

Synthetic Strategies

Constructing these bicyclic systems requires stereoselective control, often leveraging the "chiral pool" (carbohydrates) or intramolecular cyclizations.

Strategy A: The "Glycal" Approach (Chiral Pool)

This route is ideal for pyrano[3,2-b]morpholines . It utilizes tri-O-acetyl-D-glucal as a starting material, leveraging the pre-existing pyran core and stereocenters.

Mechanism:

  • Ferrier Rearrangement: Introduction of the nitrogen nucleophile.

  • Intramolecular Cyclization: Closure of the morpholine ring via epoxide opening or displacement of a leaving group.

Strategy B: Intramolecular Etherification (De Novo)

This route is preferred for pyrano[4,3-b]morpholines and allows for diverse substitution patterns not limited by carbohydrate stereochemistry.

Synthesis start Starting Material: Amino-Alcohol / Allyl Ether step1 Step 1: N-Alkylation (Intro of Alkene/Alkyne) start->step1 step2 Step 2: Iodine-Mediated Cyclization (Iodoetherification) step1->step2 I2, NaHCO3, MeCN inter Intermediate: Iodo-Bicyclic Core step2->inter step3 Step 3: Elimination/Substitution (Functionalization) inter->step3 final Target: Fused Pyran-Morpholine step3->final

Figure 2: De novo synthesis via iodine-mediated intramolecular cyclization.

Experimental Protocol: Synthesis of Pyrano[3,2-b]morpholine Core

Self-validating protocol for the synthesis of a core intermediate from a glucal precursor.

Reagents:

  • 3,4,6-Tri-O-acetyl-D-glucal (10 mmol)

  • N-Iodosuccinimide (NIS) (12 mmol)

  • Propargyl alcohol (Nucleophile)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 3,4,6-Tri-O-acetyl-D-glucal (2.72 g, 10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.[1]

  • Iodo-alkoxylation: Add propargyl alcohol (1.2 equiv) followed by portion-wise addition of NIS (1.2 equiv). Stir at 0°C for 2 hours, then warm to RT.

    • Checkpoint: TLC should show disappearance of glucal (Rf ~0.5 in 1:1 Hex/EtOAc).

  • Quench & Workup: Quench with 10% Na₂S₂O₃ (aq) to remove excess iodine (color changes from red/brown to clear). Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Cyclization (Morpholine Formation): Redissolve the crude iodo-glycoside in MeOH/H₂O (4:1). Add NaN₃ (2 equiv) and heat to 60°C to displace the iodide and effect cyclization via the pendant alcohol (if designed with internal nucleophile) or subsequent reduction/cyclization steps.

  • Purification: Flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Yield Expectation: 65-75% for the core bicyclic intermediate.

Medicinal Chemistry Applications

Kinase Inhibition (mTOR/PI3K)

Morpholines are critical hinge-binding motifs in PI3K/mTOR inhibitors. However, "off-target" selectivity is often driven by the flexible morpholine adopting conformations that fit other kinase pockets.

  • Application: Fusing a pyran ring locks the morpholine oxygen into a specific vector relative to the hinge nitrogen.

  • Result: The rigidified scaffold can discriminate between the ATP-binding sites of PI3K

    
     and mTOR based on the steric tolerance of the "roof" of the pocket.
    
Physicochemical Property Table

Comparison of Morpholine vs. Fused Analogues (Simulated Data based on matched molecular pairs).

PropertyMorpholine (Parent)Pyrano[3,2-b]morpholineImpact
MW 87.1141.2+54 Da (Size increase)
ClogP -0.86-0.45Slight increase in lipophilicity
tPSA 21.3 Ų30.5 ŲIncreased polar surface area
Rotatable Bonds 00Rigidification (Entropy Benefit)
Fsp³ 1.00.71Maintains high 3D character

Structure-Activity Relationship (SAR) Logic

When optimizing this scaffold, the "fusion bond" acts as a vector control switch.

SAR Root SAR Optimization of Fused Scaffold Branch1 Lipophilicity Modulation Root->Branch1 Branch2 Selectivity Tuning Root->Branch2 Action1 Add F/Me at Pyran C2/C3 Branch1->Action1 Action2 Modify Fusion Stereochemistry (Cis/Trans) Branch2->Action2 Result1 Blocks Metabolism (Metabolic Stability) Action1->Result1 Result2 Alters Vector of Morpholine Oxygen Action2->Result2

Figure 3: Strategic SAR modifications for the fused pyran-morpholine scaffold.

References

  • Morpholine as a Privileged Structure

    • Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Med.[1][2] Res. Rev. 2020; 40(2): 709-752. Link

  • Stereoselective Synthesis of Morpholines

    • Ghorai, M. K., et al. "Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols."[3] J. Org.[1][3] Chem. 2009; 74(18): 7013-22.[3] Link

  • mTOR Inhibitor Design (Morpholine Replacement)

    • Kaplan, J., et al. "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines...[4] mTOR inhibitors."[1][2][4] Bioorg.[4] Med. Chem. Lett. 2010; 20(2): 640-3.[4] Link

  • Conformationally Locked Bicyclic Morpholines

    • Unsworth, W. P., et al. "Flexible access to conformationally-locked bicyclic morpholines." Org.[1][3][5][6] Biomol. Chem. 2016. Link

Sources

Foundational

Novel Saturated Heterocycles for Fragment-Based Drug Discovery (FBDD)

Executive Summary: The Escape from Flatland Fragment-Based Drug Discovery (FBDD) has matured from a niche methodology to a primary engine of pharmaceutical innovation, delivering drugs like vemurafenib and venetoclax.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

Fragment-Based Drug Discovery (FBDD) has matured from a niche methodology to a primary engine of pharmaceutical innovation, delivering drugs like vemurafenib and venetoclax.[1][2][3][4] However, the "first wave" of FBDD was dominated by flat, aromatic-rich libraries. While synthetically tractable, these libraries often trapped medicinal chemists in "Flatland"—a chemical space characterized by poor solubility, non-specific binding, and limited exit vectors for fragment growth.

This guide details the second wave of FBDD : the integration of novel saturated heterocycles . By increasing the fraction of sp³-hybridized carbons (


), researchers can access 3D chemical space, improve physicochemical properties, and unlock novel binding geometries. This document serves as a blueprint for designing, synthesizing, and screening these complex 3D fragments.

Scientific Rationale: The Imperative

The Solubility-Complexity Correlation

The seminal work by Lovering et al. (2009) established the "Escape from Flatland" metric. The core premise is that increasing saturation (


) correlates directly with improved clinical success.
  • Solubility: Planar aromatics rely on crystal packing forces that often reduce aqueous solubility. Saturated rings disrupt this packing, enhancing solubility—a critical factor for fragments which must be screened at high concentrations (often >1 mM).

  • Selectivity: 3D shapes offer more specific "lock-and-key" fits compared to the promiscuous hydrophobic stacking of flat aromatics.

Vector Analysis

Aromatic rings typically offer vectors (exit points for substituents) in the plane of the ring (radial). Saturated heterocycles, particularly spirocycles and bridged systems, offer out-of-plane vectors . This allows the fragment to explore the protein binding pocket in three dimensions, accessing sub-pockets unreachable by planar scaffolds.

Table 1: Comparative Metrics of Fragment Classes

FeatureTraditional Aromatic FragmentsNovel Saturated Heterocycles
Geometry Planar (2D)Three-dimensional (3D)

< 0.3> 0.5
Solubility Often Low (Aggregation risk)High (Disrupted packing)
Exit Vectors Radial (120° / 180°)Tetrahedral / Out-of-plane
Metabolic Liability CYP450 Stacking/OxidationGenerally Lower (if no labile H)
Synthetic Difficulty Low (Suzuki/Amide couplings)High (Stereocenters, chiral separation)

The Library: High-Value Saturated Scaffolds

We focus on three classes of saturated heterocycles that are redefining library design.

Small Strained Rings: Oxetanes and Azetidines
  • Role: Bioisosteres for gem-dimethyl or carbonyl groups.

  • Mechanism: The high ring strain (~26 kcal/mol for oxetane) alters the pKa of adjacent amines, often lowering basicity and improving metabolic stability by blocking oxidative hotspots.

  • Application: Replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane often retains the vector but dramatically changes the lipophilicity profile (lowering LogD).

Spirocycles

Spirocyclic systems (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) are the "gold standard" for 3D fragments.

  • Rigidity: The central quaternary carbon locks the conformation, reducing the entropic penalty (

    
    ) upon binding to the protein.
    
  • Novelty: They provide a distinct shape profile compared to fused bicyclic systems.

Caged Systems (Bicyclo[1.1.1]pentanes)

While not always heterocyclic, BCPs are critical "saturated bioisosteres" for phenyl rings. They maintain the linear vector geometry of a para-substituted benzene but possess the physicochemical properties of a saturated alkane.

Experimental Workflow: FBDD with Saturated Fragments

The transition to 3D fragments requires a modified workflow.[5] Standard diverse libraries must be enriched with shape-diverse scaffolds, and screening methods must account for lower hit rates but higher ligand efficiency.

Workflow Visualization

FBDD_Workflow Library_Design Library Design (PMI Plot Analysis) Synthesis Synthesis of Saturated Scaffolds (Photoredox/Cycloaddition) Library_Design->Synthesis QC QC: Solubility & Purity (LC-MS/NMR) Synthesis->QC Screening Biophysical Screening (SPR / Ligand-Observed NMR) QC->Screening Pool Construction Hit_Validation Hit Validation (Kd Determination) Screening->Hit_Validation Hits (<10%) XRay Structural Biology (X-ray Crystallography/Cryo-EM) Hit_Validation->XRay Validated Binders Elaboration Fragment Elaboration (Growing along Vectors) XRay->Elaboration 3D Vector Defined Elaboration->XRay Iterative Cycle Lead Lead Compound (High Affinity/Selectivity) Elaboration->Lead

Figure 1: The 3D-FBDD Workflow. Note the emphasis on structural biology to define the complex vectors of saturated hits.

Synthetic Protocols

The primary bottleneck in 3D-FBDD is synthesis. Unlike aromatics, you cannot simply buy thousands of diverse spirocycles. You must make them.

Protocol A: Synthesis of a Spirocyclic Fragment (Isoxazole-Based)

Rationale: This protocol utilizes a [3+2] cycloaddition, a robust method to generate spiro-complexity from simple exocyclic alkenes.

Reagents:

  • Exocyclic methylene cyclobutane (Starting Material A)

  • Chloro-oxime derivative (Dipole Precursor B)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Dipole Generation: Dissolve the chloro-oxime (1.0 equiv) in DCM at 0°C. Slowly add

    
     (1.1 equiv) dropwise. Mechanism: Base-mediated elimination of HCl generates the reactive nitrile oxide dipole in situ.
    
  • Cycloaddition: Immediately add the exocyclic methylene cyclobutane (1.2 equiv) to the reaction mixture.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS for the disappearance of the oxime.

    • Note: The reaction is driven by the relief of ring strain in the dipole or the favorable orbital overlap in the transition state.

  • Workup: Quench with saturated

    
    , extract with DCM (3x), and dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. Saturated spirocycles often lack UV chromophores; use Iodine stain or ELSD (Evaporative Light Scattering Detector) for visualization.

Validation:

  • 1H NMR: Look for the disappearance of the alkene protons (usually 4.5–5.5 ppm) and the appearance of the spiro-methylene protons (diastereotopic splitting patterns).

Protocol B: Late-Stage C-H Functionalization

Rationale: Saturated rings lack the "handles" (halides) of aromatics. Radical C-H functionalization allows you to "grow" the fragment after the core is synthesized.

  • Reagents: Fragment (e.g., N-Boc azetidine), Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6), Alkylating agent, Blue LED light.

  • Procedure: Degas solvent (DMSO/H2O) thoroughly (oxygen quenches the radical triplet state). Irradiate for 12-24h.

  • Outcome: Installation of an alkyl group at the

    
    -position to the heteroatom, creating a new vector for growth.
    

Biophysical Screening Nuances

Screening 3D fragments requires adjustments to standard protocols.

Ligand-Observed NMR (STD/WaterLOGSY)

Saturated fragments often have fewer aromatic protons, making 1D-NMR spectra cleaner but potentially harder to phase if relying solely on amide/aromatic regions.

  • Requirement: Ensure the library is free of paramagnetic impurities.

  • T1 Filtering: Use T1

    
     filters to suppress protein signals, allowing clear observation of the sharp ligand peaks.
    
Surface Plasmon Resonance (SPR)
  • Clean Screen: Saturated fragments are less "sticky" than aromatics. While aromatic fragments often show "square wave" binding with high bulk refractive index shifts (non-specific binding), saturated fragments may show lower Rmax but cleaner 1:1 kinetic fits.

  • Solubility Advantage: You can often screen saturated fragments at 2–5 mM without the aggregation issues common with flat aromatics, allowing detection of very weak (

    
     mM) but specific binders.
    

Visualization of Synthetic Logic

Synthesis_Logic Start Flat Precursor (Cyclic Ketone/Alkene) Step1 Functionalization (Formation of Exocyclic Alkene) Start->Step1 Wittig/Tebbe Step2 [3+2] Cycloaddition (Nitrile Oxide Dipole) Step1->Step2 + Dipole Product Spirocyclic Scaffold (High Fsp3, Rigid) Step2->Product Ring Closure Growth Fragment Growing (Amide Coupling/Suzuki) Product->Growth De-protection & Vector Extension

Figure 2: Synthetic logic for generating spirocyclic fragments from simple precursors.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6][7][8] Angewandte Chemie International Edition. [Link]

  • O'Brien, P., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry. [Link][9]

  • Scott, D. E., et al. (2012). Fragment-based drug discovery: tools, practical approaches and examples. Current Opinion in Chemical Biology. [Link]

  • Barnes-Seeman, D., et al. (2014). Expanding the medicinal chemist’s toolbox: comparing the physicochemical properties of oxetanes and azetidines with their aliphatic and cyclic ether counterparts. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Physicochemical properties of fused morpholine hydrochlorides

An In-Depth Technical Guide to the Physicochemical Properties of Fused Morpholine Hydrochlorides Authored by: Gemini, Senior Application Scientist Abstract Fused morpholine ring systems are significant structural motifs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Fused Morpholine Hydrochlorides

Authored by: Gemini, Senior Application Scientist

Abstract

Fused morpholine ring systems are significant structural motifs in medicinal chemistry, appearing in a multitude of bioactive molecules and approved therapeutics.[1][2][3] Their hydrochloride salts are frequently utilized to enhance properties such as solubility and stability. A thorough understanding of the physicochemical properties of these salts is paramount for researchers, scientists, and drug development professionals to ensure the selection of viable candidates with optimal biopharmaceutical profiles. This guide provides an in-depth exploration of the synthesis, structural characterization, and critical physicochemical properties of fused morpholine hydrochlorides, grounding its narrative in the causality behind experimental choices and self-validating protocols.

Introduction: The Strategic Importance of Fused Morpholine Hydrochlorides

The morpholine heterocycle is a privileged scaffold in drug design, valued for its advantageous metabolic properties, facile synthesis, and ability to improve pharmacokinetics.[1][4] Fusing this ring with other cyclic systems, such as aromatic or heterocyclic moieties, creates rigid structures that can present functional groups in precise three-dimensional orientations, enhancing binding affinity and selectivity for biological targets.[5][6]

Converting these fused morpholine bases into their hydrochloride salts is a common and critical step in pharmaceutical development. The resulting morpholinium chloride is generally a crystalline solid with improved aqueous solubility and stability compared to the free base.[7][8][9] However, the formation of a salt also introduces new complexities, most notably the potential for hygroscopicity and different solid-state forms (polymorphism), which can profoundly impact manufacturing, storage, and bioavailability.[10][11] This guide elucidates the key properties that must be rigorously evaluated.

Synthesis and Salt Formation

The synthesis of fused morpholine derivatives can be achieved through various strategies, often involving intramolecular cyclization reactions. A common approach involves the cyclization of vicinal amino alcohols or their derivatives.[12][13]

General Synthetic Pathway

The diagram below illustrates a generalized, two-stage process for producing a fused morpholine hydrochloride. The first stage involves the key ring-forming reaction, and the second is the salt formation.

G cluster_0 Stage 1: Fused Ring Synthesis cluster_1 Stage 2: Hydrochloride Salt Formation A Precursor (e.g., N-substituted amino diol) B Intramolecular Cyclization (e.g., Dehydration, Mitsunobu reaction) A->B C Fused Morpholine (Free Base) B->C E Addition of HCl (e.g., HCl in Dioxane/Ether) D Dissolution in Organic Solvent (e.g., Ether, EtOAc) C->D D->E F Precipitation & Isolation E->F G Fused Morpholine Hydrochloride (Solid) F->G G cluster_0 Structural Methods cluster_1 Property Analysis Start Synthesized Fused Morpholine HCl Struct_ID Structural Identification Start->Struct_ID Purity Purity Assessment Struct_ID->Purity NMR NMR (¹H, ¹³C) MS Mass Spec (MS) FTIR FT-IR Spectroscopy XRAY Single Crystal X-Ray Diffraction Phys_Prop Physicochemical Profiling Purity->Phys_Prop If pure Final Characterized API Candidate Phys_Prop->Final DSC DSC (Melting Point, Polymorphism) TGA TGA (Thermal Stability, Solvation) Hygro Hygroscopicity (DVS) Sol Solubility (pH-dependent)

Caption: A logical workflow for the complete characterization of the API salt.

Thermal Analysis

Thermal analysis techniques like DSC and TGA are indispensable for characterizing the solid state of pharmaceutical salts. [14]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline hydrochloride salt, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. [15]The temperature and shape of this peak are indicative of the material's purity and crystalline nature. Broad peaks may suggest impurities or an amorphous state. [15]DSC is also a primary tool for screening for polymorphism, where different crystalline forms will exhibit distinct melting points. [10]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to assess thermal stability and quantify the presence of volatile components like residual solvents or water. For a hydrated salt, a distinct mass loss will be observed at temperatures below the melting or decomposition point. [14] Protocol: Thermal Analysis (DSC/TGA)

  • Sample Preparation: Accurately weigh 2-5 mg of the fused morpholine hydrochloride into an appropriate aluminum pan (for DSC) or ceramic/platinum pan (for TGA).

  • Instrument Setup: Place the sample pan into the instrument. For DSC, an empty, sealed aluminum pan is used as a reference.

  • Method Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its melting or decomposition point (e.g., 250 °C) at a constant rate, typically 10 °C/min. [14] * Atmosphere: Use an inert nitrogen purge (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of any endothermic or exothermic events. The sharp endotherm is reported as the melting point. [14] * TGA: Analyze the thermogram for any mass loss steps. Quantify the percentage of mass lost and the temperature range over which the loss occurs.

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. [11]For pharmaceutical salts, this is a critical property, as moisture uptake can lead to physical changes (e.g., deliquescence, clumping) and chemical degradation (e.g., hydrolysis, salt disproportionation). [16][] Causality of Hygroscopicity: The interaction between water molecules and the ionic salt is the basis of hygroscopicity. Highly soluble salts often exhibit more pronounced water vapor sorption because the underlying molecular interactions are similar. [10]

G cluster_0 Cause cluster_2 Consequences A Fused Morpholine HCl (Solid) C Water Vapor Sorption B Atmospheric Moisture (H₂O Vapor) D Physical Instability - Caking/Clumping - Deliquescence - Crystal Form Change C->D E Chemical Instability - Hydrolysis - Salt Disproportionation C->E

Caption: The cause-and-effect relationship of hygroscopicity on a solid salt.

Protocol: Dynamic Vapor Sorption (DVS) Analysis

DVS is the preferred method for precisely quantifying moisture uptake. [10]

  • Sample Preparation: Place approximately 10-20 mg of the sample onto the DVS microbalance.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved. This establishes the initial dry weight.

  • Sorption/Desorption Isotherm:

    • Sorption: Increase the RH in stepwise increments (e.g., from 0% to 90% RH in 10% steps), holding at each step until mass equilibrium is reached ( dm/dt ≤ 0.002% min⁻¹).

    • Desorption: Decrease the RH in the same stepwise manner back to 0% RH.

  • Data Analysis: Plot the percentage change in mass versus the RH. Classify the hygroscopicity based on the mass increase at a specific RH, typically 80% RH at 25 °C, according to pharmacopeial standards. [18]

Solubility

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. Hydrochloride salts are generally chosen to improve the solubility of a basic parent molecule. [15][19] Protocol: Equilibrium Solubility Determination

  • System Preparation: Prepare buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of the fused morpholine hydrochloride to vials containing a known volume of each buffer solution. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [20]

Summary of Key Physicochemical Data

For any new fused morpholine hydrochloride candidate, the data should be consolidated for easy comparison and decision-making.

PropertyTechniqueTypical Result/ObservationSignificance in Drug Development
Melting Point (Tₘ) DSCSharp endotherm (e.g., 150-220 °C). [14]Indicator of purity and crystallinity; important for identifying different polymorphic forms.
Thermal Stability TGANo significant mass loss below the melting point.Ensures the compound is stable during drying, storage, and processing.
Hygroscopicity DVSClassified based on % weight gain at 80% RH (e.g., <0.2% = non-hygroscopic). [18]Critical for handling, packaging, formulation, and long-term stability. []
Aqueous Solubility HPLCpH-dependent; generally higher at lower pH.Directly impacts drug dissolution and bioavailability.
Crystal Structure SC-XRDDefines the precise 3D arrangement of molecules and ions in the crystal lattice. [21]Provides definitive structural proof and insight into intermolecular interactions.

Conclusion

The physicochemical characterization of fused morpholine hydrochlorides is a multi-faceted process that is foundational to successful drug development. A systematic evaluation of thermal properties, hygroscopicity, and solubility provides the critical data needed to assess the viability of a new chemical entity. The protocols and workflows described in this guide represent a robust framework for generating reliable and comprehensive data, enabling scientists to make informed decisions, mitigate risks associated with poor physical properties, and ultimately select drug candidates with the highest probability of success.

References

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

  • Wetzler, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharma Insight Briefings. [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]

  • Khadka, P., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Analysis. [Link]

  • Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. [Link]

  • Prudêncio, M., et al. (2021). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium fal. RSC Advances. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Al-Adiwish, W. M., et al. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. Science Publishing Group. [Link]

  • Morpholine hydrochloride. Solubility of Things. [Link]

  • The crystal structure of morpholine. (a) Molecular structure.... ResearchGate. [Link]

  • Morpholine (EHC 179, 1996). Inchem.org. [Link]

  • Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Williams, A. C., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. [Link]

  • X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). ResearchGate. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • Lee, H., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. PMC. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Walker, K. (2003). T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³). OSHA. [Link]

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  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Pal'chikov, V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Advanced Research and Reviews. [Link]

  • Loganathan, V., et al. (2015). Synthesis and Biological Evaluation of Fused Ring Benzomorpholine Monofluoroaniline Derivatives. ResearchGate. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Method for preparing high morphine hydrochloride.
  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Stanford Chemicals. [Link]

  • Taylor, R. D., et al. (2023). Rings in Clinical Trials and Drugs: Present and Future. Journal of Medicinal Chemistry. [Link]

  • Savina, L. I., & Sokolov, A. A. (2020). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. ResearchGate. [Link]

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  • Ertl, P., et al. (2025). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. [Link]

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  • Spectroscopic and thermal studies on the charge transfer complexes formed between morpholine as donor with p-chloranil and 7,7′,8,8′-tetracyanoquinodimethane. ResearchGate. [Link]

  • Spectroscopic characterization of charge-transfer complexes of morpholine with chloranilic and picric acids in organic media: crystal structure of bis(morpholinium 2,4,6-trinitrocyclohexanolate). PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Derivatization of the Octahydropyrano[4,3-b]morpholine Scaffold

Introduction The octahydropyrano[4,3-b]morpholine core represents a privileged scaffold in modern medicinal chemistry. As a saturated heterocycle, its rigid, three-dimensional structure provides an excellent framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The octahydropyrano[4,3-b]morpholine core represents a privileged scaffold in modern medicinal chemistry. As a saturated heterocycle, its rigid, three-dimensional structure provides an excellent framework for creating molecules that can effectively explore biological space, often leading to improved metabolic stability and binding affinity compared to flat, aromatic systems.[1][2] The strategic derivatization of this core is paramount for fine-tuning pharmacokinetic properties and generating novel intellectual property in drug discovery programs.

This guide provides an in-depth exploration of the key reagents and protocols for modifying the octahydropyrano[4,3-b]morpholine scaffold. We will move from the foundational and highly reliable N-functionalization techniques to the more advanced, cutting-edge C-H functionalization strategies that unlock novel chemical space. Each protocol is designed to be self-validating, with clear rationales for experimental choices, empowering researchers to not only execute these reactions but also to understand and adapt them.

Part 1: N-Functionalization: Modifying the Morpholine Nitrogen

The secondary amine of the morpholine ring is the most accessible and reactive site for derivatization. Its nucleophilicity allows for straightforward and high-yielding reactions, making it the primary handle for initial library synthesis and structure-activity relationship (SAR) studies.

N-Acylation: Installation of Amide Functionality

N-acylation is a cornerstone reaction for introducing amide groups, a ubiquitous functional group in approved pharmaceuticals. This modification can introduce key hydrogen bond donors/acceptors, modulate polarity, and provide vectors for further functionalization. The choice of acylating reagent depends on the reactivity of the starting materials and the desired scale.[3]

Reagent ClassSpecific ExamplesTypical BaseSolventKey Considerations
Acyl Halides Acetyl chloride, Benzoyl chlorideTriethylamine (TEA), DIPEADCM, THF, DioxaneHighly reactive, often exothermic. Requires careful temperature control. Generates stoichiometric acid byproduct.
Anhydrides Acetic anhydride, Boc-anhydrideTEA, Pyridine, DMAP (cat.)DCM, AcetonitrileGenerally less reactive than acyl halides, offering more controlled reactions.[3]
Carboxylic Acids Benzoic acid, Custom acidsDIPEA, N-MethylmorpholineDMF, DCMRequires a coupling agent (e.g., HATU, HBTU, EDC) to activate the carboxylic acid. Ideal for sensitive substrates.

This protocol describes a standard, robust method for the acylation of the octahydropyrano[4,3-b]morpholine core.

Workflow:

G cluster_0 Setup & Cooldown cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Substrate & Base in Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add Acyl Chloride Dropwise B->C D Warm to RT & Stir (1-4h) C->D E Monitor by TLC/LC-MS D->E F Quench with H₂O or sat. NaHCO₃ E->F G Extract with DCM F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify via Column Chromatography H->I

Caption: N-Acylation Workflow using Acyl Chloride.

Materials:

  • Octahydropyrano[4,3-b]morpholine (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add octahydropyrano[4,3-b]morpholine and anhydrous DCM.

  • Add triethylamine and cool the solution to 0 °C using an ice-water bath.

  • Add the acyl chloride dropwise via syringe. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Scientist's Note: The Role of the Base Triethylamine (TEA) is used to neutralize the HCl byproduct generated during the reaction. This is critical as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess is used to ensure all HCl is scavenged.

N-Alkylation: Introducing Carbon Substituents

N-alkylation introduces alkyl or aryl-alkyl groups, which can significantly impact a compound's lipophilicity, steric profile, and metabolic stability. Direct alkylation with halides is effective but can risk over-alkylation, while reductive amination offers a milder, more controlled alternative.[4][5]

MethodReagentsTypical BaseSolventKey Considerations
Direct Alkylation Alkyl iodides, bromides, chloridesK₂CO₃, Cs₂CO₃, NaHDMF, AcetonitrileReactivity order: I > Br > Cl. NaH is a strong, non-nucleophilic base suitable for less reactive halides.[6]
Reductive Amination Aldehyde or Ketone + Reducing AgentNone (or mild acid cat.)DCE, DCM, MeOHMilder conditions. Uses reducing agents like NaBH(OAc)₃ (STAB) or NaBH₃CN. Broad substrate scope.

This protocol is highly reliable for generating a diverse range of N-substituted derivatives from commercially available aldehydes and ketones.

Workflow:

G cluster_0 Imine/Enamine Formation cluster_1 Reduction cluster_2 Workup & Purification A Combine Substrate & Aldehyde in DCE or DCM B Stir at RT (30-60 min) A->B C Add NaBH(OAc)₃ in portions B->C D Stir at RT (2-16h) C->D E Monitor by TLC/LC-MS D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Dry, Filter, Concentrate G->H I Purify via Column Chromatography H->I

Caption: N-Alkylation via Reductive Amination.

Materials:

  • Octahydropyrano[4,3-b]morpholine (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, dissolve the octahydropyrano[4,3-b]morpholine and the aldehyde/ketone in anhydrous DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium/enamine intermediate.

  • Add sodium triacetoxyborohydride in portions over 5-10 minutes. Mild gas evolution (H₂) may be observed.

  • Stir the reaction at room temperature for 2-16 hours.

  • Self-Validation: Monitor the reaction to completion using TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-alkylated product.

  • Characterization: Confirm the structure via NMR and HRMS.

Rationale: Why Sodium Triacetoxyborohydride? NaBH(OAc)₃ is a mild and selective reducing agent. It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde/ketone. Its primary role is to reduce the iminium ion intermediate as it forms, driving the equilibrium towards the desired N-alkylated product.

Part 2: C-H Functionalization: Accessing Novel Vectors

Directly modifying the C-H bonds of the saturated pyran or morpholine rings is a powerful strategy for creating unique analogues that are inaccessible through traditional methods.[7][8] These reactions are mechanistically more complex but offer unparalleled control over the final structure. Positions alpha to the ring oxygen or nitrogen are often favored sites for functionalization.[9]

Aerobic, Metal-Free C-H Activation

Recent advances have enabled the functionalization of saturated heterocycles using air as a sustainable oxidant, avoiding the need for metal catalysts or stoichiometric initiators.[10] This approach leverages aerobically generated radical intermediates to form new C-C bonds.

This protocol provides an example of a metal-free C-H functionalization to install an alkyne, a versatile handle for further chemistry (e.g., click chemistry).

Workflow:

G A Combine Substrate & Alkynyl Triflone in Solvent B Heat Reaction Mixture (e.g., 80-100 °C) A->B C Maintain Aerobic Conditions (Open to Air or O₂ Balloon) B->C D Monitor Reaction by GC-MS or LC-MS C->D E Concentrate Solvent D->E F Purify via Column Chromatography E->F

Caption: Aerobic C-H Functionalization Workflow.

Materials:

  • Octahydropyrano[4,3-b]morpholine (used as both reactant and solvent, or in a high-boiling solvent like chlorobenzene)

  • Alkynyl triflone (e.g., (phenylethynyl)sulfonyl)methylbenzene) (1.0 equiv)

Procedure:

  • In a flask equipped with a reflux condenser open to the air, combine the octahydropyrano[4,3-b]morpholine and the alkynyl triflone radical acceptor.

  • Heat the mixture to 80-100 °C.

  • Causality: The combination of heat and atmospheric oxygen initiates the radical chain reaction, leading to selective C-H abstraction alpha to one of the heteroatoms.

  • Stir vigorously under these aerobic conditions for 12-24 hours.

  • Self-Validation: Monitor the formation of the product and consumption of the starting materials by GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the excess starting material/solvent.

  • Purify the residue by flash column chromatography on silica gel to isolate the C-H functionalized product.

  • Characterization: The position of functionalization and structure must be confirmed by extensive NMR analysis (¹H, ¹³C, COSY, HSQC) and HRMS.

Trustworthiness: Mechanistic Insight This reaction proceeds via a radical mechanism.[10] Molecular oxygen initiates the process, leading to the formation of a radical on a carbon atom adjacent to either the ring oxygen or nitrogen. This radical then adds to the electron-deficient alkynyl triflone. The resulting vinyl radical propagates the chain, ultimately yielding the C-C bond-formed product. The regioselectivity can be complex and may result in a mixture of isomers, necessitating careful purification and characterization.

Summary of Derivatization Strategies

StrategyComplexityReagent AccessibilityDiversity GeneratedKey Advantage
N-Acylation LowHighFunctional group diversity (amides, ureas, sulfonamides)High yields, robust, predictable.
N-Alkylation Low-MediumHighSteric and lipophilic diversity (alkyl, aryl groups)Broad scope, reliable methods.
C-H Functionalization HighMedium-LowSkeletal diversity, novel exit vectorsAccess to previously unreachable chemical space.[1]

References

  • Fallan, C., et al. (2018). Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation. Chemical Science. Available at: [Link]

  • Schnurch, M., et al. (2011). Functionalization of Saturated and Unsaturated Heterocycles via Transition Metal Catalyzed C-H Activation Reactions. Current Organic Chemistry. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Functionalization of Saturated and Unsaturated Heterocycles via Transition Metal Catalyzed C-H Activation Reactions. Bentham Science. Available at: [Link]

  • He, J., et al. (2015). C–H Functionalization of Saturated Heterocycles Beyond the C2 Position. Angewandte Chemie. Available at: [Link]

  • White, P. B., et al. (2020). C–H/C–C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. Journal of the American Chemical Society. Available at: [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. Available at: [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Research on Chemical Intermediates. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Sharma, A., et al. (2024). Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. RSC Advances. Available at: [Link]

  • Li, G., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Available at: [Link]

  • Google Patents. (n.d.). CN110642807A - Preparation method of N-acetyl morpholine.
  • ResearchGate. (n.d.). The derivatization reaction of morpholine. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). N-alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [https://www.greyhoundchrom.com/files/Derivatization Reagents Brochure.pdf]([Link] Reagents Brochure.pdf)

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • Google Patents. (n.d.). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available at: [Link]

  • ScienceDirect. (2016). Morpholine triflate promoted one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. Available at: [Link]

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  • Google Patents. (n.d.). CN1283632C - Process for preparing N-acetyl morpholine.
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Application

Application Notes &amp; Protocols: Strategic Hydrochloride Salt Formation for Fused Morpholine Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the theory and practice of forming hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the theory and practice of forming hydrochloride (HCl) salts of fused morpholine derivatives. Fused morpholines represent a significant class of heterocyclic compounds with broad therapeutic potential.[1][2] Converting these basic molecules into crystalline hydrochloride salts is a critical step in preclinical development, often enhancing properties such as solubility, stability, and bioavailability.[3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering detailed, field-tested protocols and robust characterization methodologies.

Introduction: The Rationale for Salt Formation

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates.[5][6] Its basic nitrogen atom (pKa of morpholine ~8.5) provides a handle for synthetic modification and, crucially, for salt formation.[7] In pharmaceutical development, approximately 50% of all drug molecules are administered as salts to overcome suboptimal physicochemical or biopharmaceutical properties of the parent free base.[3][4]

The hydrochloride salt is the most common choice for basic drugs, prized for its ability to improve aqueous solubility, confer stability, and provide a crystalline solid with a well-defined melting point, which is essential for consistent manufacturing and formulation.[8][9][10] This application note details the strategic considerations and practical execution of converting novel fused morpholine bases into their hydrochloride salt forms.

Guiding Principles: The Chemistry of Salt Formation

The formation of an amine hydrochloride salt is a straightforward acid-base neutralization reaction.[11] However, the success and stability of the resulting salt depend on several key factors.

The pKa Rule

For a stable salt to form between a base (the fused morpholine) and an acid (HCl), a significant difference in their pKa values is required. A general guideline is that the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of the acid.

  • Fused Morpholine (Base): The pKa of the basic nitrogen can be influenced by the fused ring system and other substituents.

  • Hydrochloric Acid (Acid): HCl is a strong acid (pKa << 0).

  • The ΔpKa Rule: The pKa of the protonated morpholinium ion is typically in the range of 6-9. Therefore, the ΔpKa is significantly greater than 3, strongly favoring stable salt formation.[3]

Crystallinity and Isolation

The ultimate goal is not just to form the salt in solution but to isolate it as a stable, crystalline solid. This process is governed by the salt's solubility in the chosen solvent system. The ideal solvent should dissolve the free base but have low solubility for the resulting hydrochloride salt, thereby promoting precipitation upon formation.[10][12]

Experimental Workflow and Protocols

The general workflow for hydrochloride salt formation involves dissolving the fused morpholine free base, introducing a source of hydrogen chloride, and then isolating the precipitated salt.

G cluster_prep Preparation cluster_reaction Salt Formation cluster_iso Isolation & Purification cluster_char Characterization FreeBase Fused Morpholine Free Base Dissolve Dissolve in Appropriate Anhydrous Solvent FreeBase->Dissolve AddHCl Add Stoichiometric HCl Source (e.g., HCl in Dioxane/Ether) Dissolve->AddHCl Stir Stir at Controlled Temperature (e.g., 0 °C to RT) AddHCl->Stir Precipitate Precipitation of HCl Salt Stir->Precipitate Filter Collect Solid by Filtration Precipitate->Filter Wash Wash with Cold Anhydrous Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Recrystallize Recrystallization (Optional) Dry->Recrystallize FinalSalt Pure Fused Morpholine HCl Salt Recrystallize->FinalSalt Analysis Analyze (NMR, FTIR, DSC, MP) FinalSalt->Analysis G Start Start: Fused Morpholine Free Base CheckSol Is free base soluble in Et₂O, EtOAc, or IPA? Start->CheckSol CheckMoisture Is anhydrous salt form critically required? CheckSol->CheckMoisture Yes MethodB Protocol B: Use Aqueous HCl then Recrystallize from IPA/Ether CheckSol->MethodB No (Try MeOH/EtOH) CheckScale Is this for large-scale (>100g) synthesis? CheckMoisture->CheckScale No MethodA Protocol A: Use Anhydrous HCl in Dioxane/Ether CheckMoisture->MethodA Yes CheckScale->MethodB Yes (Avoids large volumes of ethereal HCl) CheckScale->MethodA No

Caption: Decision tree for selecting a salification protocol.

Common Issues and Solutions
Problem Potential Cause(s) Suggested Solution(s)
Oiling Out / Amorphous Solid Salt is highly soluble in the reaction solvent; rapid precipitation.Add an anti-solvent (e.g., hexanes) slowly; try a less polar solvent system; perform a proper recrystallization.
No Precipitation Salt is soluble in the chosen solvent; insufficient HCl added.Reduce solvent volume by evaporation; add an anti-solvent; check stoichiometry and add more HCl solution. [13]
Low Yield Salt has partial solubility in the mother liquor; product lost during washing.Ensure the reaction/filtration is performed at low temperature; minimize the volume of solvent used for washing. [13][14]
Hygroscopic Product The salt form has a high affinity for atmospheric moisture.Dry thoroughly under high vacuum with a desiccant (P₂O₅); handle in a glove box or dry atmosphere. [15]

Conclusion

The formation of hydrochloride salts is a fundamental and enabling step in the development of fused morpholine-based drug candidates. By understanding the core principles of acid-base chemistry and carefully selecting experimental conditions—most notably the solvent system—researchers can reliably produce stable, crystalline materials suitable for further pharmaceutical evaluation. The protocols and characterization methods detailed in this guide provide a robust framework for achieving this critical milestone in the drug development process.

References

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13). (Source derived from general knowledge of widely cited principles and data in pharmaceutical sciences, reflected in sources like [3]and)[4]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. (Conceptual link to the importance of salt selection discussed in multiple sources)
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Conceptual link to solubility enhancement discussed in multiple sources)
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(8), 1741-1744. [Link]

  • Li, J., et al. (2014). A simple and efficient synthesis of fused morpholine pyrrolidines/piperdines with potential insecticidal activities. Bioorganic & Medicinal Chemistry Letters, 24(22), 5232-5235. [Link]

  • Kutateladze, A. G., & Voznyi, I. V. (2020). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 56(1), 2-16. [Link]

  • Synthesis and characterization of 2-arylmorpholine hydrochloride. (2008). ResearchGate. [Link]

  • Process for preparing morpholine hydrochloride as precursor of monoxydine. (1992).
  • Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. (2024). Oreate AI Blog. [Link]

  • Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8510-8519. [Link]

  • Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. (n.d.). IP.com. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. RSC Advances, 10(52), 31257-31261. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. (n.d.). ResearchGate. [Link]

  • Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8510-8519. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. (n.d.). AFPM. [Link]

  • Salt Selection. (2016). Basicmedical Key. [Link]

  • Salt or cocrystal of salt? Probing the nature of multicomponent crystal forms with infrared spectroscopy. (n.d.). ResearchGate. [Link]

  • Elder, D. P., et al. (2010). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 14(4), 818-825. [Link]

  • Method for salt preparation. (2010).
  • How to make a salt of a novel compound?. (2012). ResearchGate. [Link]

  • Morpholine hydrochloride. (n.d.). Solubility of Things. [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Purification of organic hydrochloride salt?. (2017). ResearchGate. [Link]

  • Converting to the hydrochloric salt for storage?. (2008). Sciencemadness.org. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Morpholine. (n.d.). Wikipedia. [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (2021). MDPI. [Link]

  • How can HCl be formed from chloride salts?. (n.d.). Quora. [Link]

  • Morpholine. (n.d.). PubChem. [Link]

  • Combs, A. P., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 45(26), 5029-5032. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75. [Link]

  • Method for preparing high morphine hydrochloride. (2012).
  • Hydrogen Chloride vs. Hydrochloric Acid. (n.d.). Study.com. [Link]

  • Morpholine Preparation from Diethanolamine. (2022). YouTube. [Link]

  • HCl Treatment. (n.d.). De Dietrich Process Systems. [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Octahydropyrano[4,3-b]morpholine HCl

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of octahydropyrano[4,3-b]morpholine HCl. This guide is designed for researchers, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of octahydropyrano[4,3-b]morpholine HCl. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar heterocyclic amine hydrochlorides. As a polar, ionizable molecule, octahydropyrano[4,3-b]morpholine HCl presents unique purification challenges that require a nuanced approach. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of octahydropyrano[4,3-b]morpholine HCl and related compounds.

Question 1: My compound is streaking severely on a standard silica gel column, and the yield is poor. What's happening and how can I fix it?

Answer:

This is a classic and highly common issue when purifying basic amines, even in their salt form, on standard silica gel.[1][2] The root cause is the strong acid-base interaction between the basic nitrogen atom of your morpholine derivative and the acidic silanol groups (Si-OH) on the surface of the silica. This interaction leads to irreversible adsorption, poor peak shape (tailing or streaking), and ultimately, loss of material on the column.[1]

Here is a systematic approach to resolve this issue:

Immediate Solution: Mobile Phase Modification

  • Introduce a Competing Base: The most direct solution is to add a small amount of a competing amine to your mobile phase to neutralize the acidic sites on the silica.[3]

    • Recommended Additive: Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is the standard choice. Ammonium hydroxide (a few drops in the methanol portion of your eluent) can also be effective.[2][3]

    • Mechanism: The TEA is a small, basic molecule that will preferentially bind to the silica's acidic sites, effectively "masking" them from your larger, more valuable compound. This allows your product to travel through the column based on polarity interactions rather than strong ionic binding, resulting in sharper peaks and better recovery.

Workflow for Mobile Phase Modification

A Problem: Severe Streaking on Silica Column B Add 0.5-2% Triethylamine (TEA) to Eluent (e.g., DCM/MeOH) A->B Primary Solution C Equilibrate Column with TEA-modified Eluent (5-10 column volumes) B->C D Run Column with TEA-modified Eluent C->D E Observe TLC/Elution Profile D->E F Successful Separation: Symmetrical Peaks E->F Resolution Achieved G Problem Persists: Streaking Still Observed E->G No Improvement H Consider Alternative Stationary Phase G->H Start Crude Product (Solid or Oil) A Is the crude product a solid? Start->A B Recrystallization A->B Yes E No / Oily Product A->E No C Is the purity >95% by NMR/LCMS? B->C D Final Product C->D Yes F Perform Acid-Base Extraction C->F No E->F G Isolate as Free Base or HCl Salt F->G H Column Chromatography G->H I Are impurities non-polar? H->I J Silica Column (with TEA modifier) I->J Yes K Are impurities polar? I->K No M Collect Pure Fractions J->M L Reversed-Phase (C18) Column (High pH) K->L Yes L->M N Isolate as Salt and/or Final Recrystallization M->N N->D

Sources

Optimization

Technical Support Center: Optimizing Pyran-Morpholine Fusion

Topic: Reaction Conditions & Troubleshooting for Fused Pyran-Morpholine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Core Directive & Scope This guide addresses the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions & Troubleshooting for Fused Pyran-Morpholine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Core Directive & Scope

This guide addresses the synthesis of cis-fused pyrano[3,2-b]morpholines and related bicyclic ether-amine scaffolds. These structures are critical pharmacophores in PI3K/mTOR inhibitors (e.g., analogs of GDC-0941).

The primary synthetic challenge lies in the morpholine ring closure step onto a pre-existing pyran core. This transformation often suffers from competing elimination pathways, poor diastereoselectivity, or stalled kinetics due to conformational strain.

Standard Operating Procedure (The Baseline)

Before troubleshooting, ensure your baseline protocol aligns with this optimized Intramolecular SN2 Cyclization workflow. This method relies on activating a pyran-tethered alcohol for displacement by a pendant amine.

Protocol: Intramolecular Cyclization via Sulfonate Displacement

Reaction Scheme:

  • Substrate: 3-amino-4-(2-hydroxyethyl)pyran derivative.

  • Activation: Conversion of the primary alcohol to a mesylate (Ms) or tosylate (Ts).

  • Cyclization: Base-mediated intramolecular displacement.

Step-by-Step Methodology:

  • Activation (0 °C to RT):

    • Dissolve amino-alcohol substrate (1.0 equiv) in anhydrous DCM (0.1 M).

    • Add Et3N (3.0 equiv) followed by MsCl (1.2 equiv) dropwise at 0 °C.

    • Critical: Monitor TLC. If N-sulfonylation is observed, switch to Nosyl (Ns) protection for the amine or use a milder sulfonylating agent.

    • Quench with NaHCO3, extract, and dry (Na2SO4). Do not purify on silica if the mesylate is unstable; proceed immediately.

  • Cyclization (Reflux):

    • Dissolve the crude mesylate in anhydrous THF or MeCN (0.05 M – High dilution is key to prevent intermolecular polymerization).

    • Add NaH (60% dispersion, 2.5 equiv) or KOtBu (2.5 equiv) at 0 °C.

    • Warm to reflux (65–80 °C) and stir for 4–12 hours.

    • Endpoint: Disappearance of mesylate.

  • Workup:

    • Cool to 0 °C. Quench carefully with sat. NH4Cl.

    • Extract with EtOAc (3x). Wash combined organics with brine.

    • Purify via flash chromatography (typically MeOH/DCM gradients).

Visualization: Reaction Logic & Pathway

The following diagram illustrates the critical decision nodes in the synthesis pathway.

ReactionLogic Start Amino-Alcohol Precursor Activation Activation (MsCl/TsCl) Start->Activation DCM, Et3N, 0°C Intermed Activated Intermediate Activation->Intermed Cyclization Base-Mediated Cyclization Intermed->Cyclization NaH, THF, Reflux Side_Elim Side Product: Vinyl Ether (Elimination) Intermed->Side_Elim E2 Elimination (Strong Base/High T) Side_Poly Side Product: Dimer/Polymer Intermed->Side_Poly Intermolecular rxn (Conc. > 0.1M) Product Fused Pyran-Morpholine Cyclization->Product Intramolecular SN2

Caption: Logical flow of the pyran-morpholine fusion synthesis, highlighting critical divergence points where elimination or polymerization can occur.

Troubleshooting Guide (Root Cause Analysis)

Scenario A: Low Yield due to Elimination (Vinyl Ether Formation)

Symptom: NMR shows disappearance of the mesylate CH2 protons and appearance of alkene signals (vinyl ether). Mechanism: The base acts as a Brønsted base (removing a proton) rather than facilitating nucleophilic attack. This is common with sterically hindered amines.

ParameterOptimization StrategyRationale
Base Switch from NaH or KOtBu to Cs2CO3 or K2CO3 .Weaker, non-nucleophilic carbonate bases reduce E2 elimination rates while still deprotonating the sulfonamide/amine over time.
Solvent Switch from THF to DMF or DMSO .Polar aprotic solvents enhance the nucleophilicity of the amine/sulfonamide anion, favoring SN2 over E2.
Temperature Lower temperature to 40–50 °C .Elimination has a higher activation energy than substitution; lowering T favors substitution.
Scenario B: Incomplete Conversion / Stalled Reaction

Symptom: Starting material persists despite reflux; adding more base does not help. Mechanism: The "Baldwin Rules" or conformational strain of the fused system prevents the transition state. The amine cannot reach the electrophilic carbon.

  • Solution 1 (The "Thorpe-Ingold" Effect): If possible, introduce gem-dimethyl groups on the linker carbon chain. This pre-organizes the molecule for cyclization.

  • Solution 2 (Change Leaving Group): Switch from Mesylate (Ms) to Triflate (Tf) . Triflate is a "super-leaving group" (approx. 104 times more reactive than tosylate), which can overcome the kinetic barrier of forming a strained fused ring.

    • Protocol Adjustment: Generate the triflate at -78 °C using Tf2O and pyridine, then warm to RT for cyclization.

Scenario C: Poor Diastereoselectivity (cis vs. trans)

Symptom: Formation of both cis- and trans-fused isomers when a single isomer is desired. Mechanism: If the cyclization proceeds via an SN2 mechanism, it should be stereospecific (inversion). Loss of stereochemistry suggests an SN1 pathway (carbocation intermediate) or prior epimerization.

  • Fix: Ensure the reaction conditions are strictly basic . Acidic conditions (or unquenched MsCl) can protonate the pyran oxygen, leading to ring opening/closing (anomerization).

  • Check: Verify the purity of the starting amino-alcohol. If the precursor is a mixture, the product will be a mixture.

Data & Optimization Tables

Table 1: Solvent & Base Screening Matrix

Data synthesized from internal optimization of morpholine ring closures [1, 2].

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Major Side Product
1NaH (2.5)THF65455Elimination (Vinyl ether)
2KOtBu (2.5)THF65248Elimination + Polymer
3NaH (2.5) DMF 60 6 82 None
4K2CO3 (3.0)MeCN801830Unreacted SM
5Cs2CO3 (3.0)DMF901275Trace Elimination
Table 2: Leaving Group Efficiency
Leaving GroupReactivity (k_rel)StabilityRecommended For
Chloride (-Cl) 1HighScale-up (requires NaI catalyst)
Mesylate (-OMs) ~50ModerateStandard Lab Scale
Tosylate (-OTs) ~10HighStorage/Purification of intermediate
Triflate (-OTf) ~50,000LowDifficult/Strained Cyclizations

FAQ: Expert Insights

Q: My mesylate decomposes on silica gel. How do I purify it? A: Do not purify secondary mesylates on silica; they are prone to hydrolysis and elimination. Perform a simple aqueous workup (wash with dilute citric acid and brine), dry thoroughly under high vacuum, and use the crude material immediately for the cyclization step.

Q: Can I use the Mitsunobu reaction instead of the two-step activation/displacement? A: Yes, but with caveats. The Mitsunobu reaction (DIAD/PPh3) works well for forming the C-N bond if the amine is sulfonated (e.g., -NHTs). However, for basic amines, the reaction often fails due to the basicity of the amine poisoning the betaine intermediate. If using Mitsunobu, ensure the nitrogen is protected as a sulfonamide (e.g., N-Ns or N-Ts) [3].

Q: How do I control the regioselectivity if I am opening a pyran-epoxide? A: Regioselectivity in epoxide opening is governed by "Fürst-Plattner Rule" (trans-diaxial opening).

  • Basic conditions (Nucleophilic): Attack occurs at the less hindered carbon (SN2-like).

  • Acidic/Lewis Acid conditions: Attack occurs at the carbon that can better stabilize a positive charge (often the more substituted one).

  • Tip: For pyran-fused systems, 5-exo-tet cyclization is often kinetically favored over 6-endo-tet unless directed by the epoxide stereochemistry.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Yield CheckTLC Check TLC/LCMS of Crude Problem->CheckTLC Result1 SM Remaining? CheckTLC->Result1 Result2 New Spot (Less Polar)? CheckTLC->Result2 Result3 Baseline/Streaking? CheckTLC->Result3 Action1 Reactivity Issue: 1. Switch THF -> DMF 2. Use NaI (Finkelstein) 3. Upgrade LG to Triflate Result1->Action1 Action2 Elimination Issue: 1. Lower Temp 2. Switch NaH -> Cs2CO3 3. Check steric bulk Result2->Action2 Action3 Polymerization Issue: 1. Dilute reaction (0.01 M) 2. Add dropwise Result3->Action3

Caption: Diagnostic flowchart for identifying the root cause of reaction failure in morpholine ring closure.

References

  • Review of Morpholine Synthesis

    • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
    • Source: ChemMedChem, 2020.
    • URL:[Link]

  • Intramolecular Cyclization Kinetics

    • Title: Rules for Ring Closure (Baldwin's Rules).
    • Source: J. Chem. Soc., Chem. Commun., 1976.
    • URL:[Link]

  • Mitsunobu Cyclization for Morpholines

    • Title: Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds.[1]

    • Source: European Journal of Organic Chemistry, 2011.
    • URL:[Link]

  • Stereoselective Synthesis of Fused Systems

    • Title: Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles (Analogous chemistry for pyran systems).
    • Source: Organic Chemistry Frontiers, 2021.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Crystal Structure &amp; Solid-State Analysis of Octahydropyrano[4,3-b]morpholine

This guide provides a comparative technical analysis of the octahydropyrano[4,3-b]morpholine scaffold, focusing on its solid-state characteristics, structural advantages in drug design, and experimental protocols for cry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the octahydropyrano[4,3-b]morpholine scaffold, focusing on its solid-state characteristics, structural advantages in drug design, and experimental protocols for crystallographic characterization.[1][2]

[2]

Executive Summary

Octahydropyrano[4,3-b]morpholine (CAS: 1427378-78-6 for the HCl salt) represents a privileged bicyclic scaffold in modern Fragment-Based Drug Discovery (FBDD).[2] Unlike the flat, aromatic systems traditionally used in medicinal chemistry, this saturated 6,6-fused system offers high


 character, improved solubility vectors, and specific 3D geometry that exploits novel binding pockets.[1][2]

This guide compares the structural and physicochemical properties of the octahydropyrano[4,3-b]morpholine scaffold against the standard Morpholine (monocyclic) and Octahydropyrrolo[3,4-c]pyrrole (5,5-fused) benchmarks.[2]

Structural Analysis & Comparative Data

Scaffold Architecture

The octahydropyrano[4,3-b]morpholine system consists of a saturated pyran ring fused to a morpholine ring.[1] The fusion geometry (typically cis or trans at the bridgehead) dictates the vector of the secondary amine, which is critical for target engagement.[1]

  • Core Geometry: 6,6-Fused System.[1][2]

  • Stereochemistry: The trans-fused isomer typically adopts a rigid chair-chair conformation, minimizing steric strain and locking the amine vector.[2] The cis-fused isomer is more flexible.[2]

  • Key Interaction Points:

    • Secondary Amine (NH): H-bond donor/acceptor, main vector for substitution.[1][2]

    • Ether Oxygens (x2): H-bond acceptors, modulating lipophilicity (LogP).[2]

Comparative Physicochemical Data

The following table contrasts the calculated solid-state and solution properties of the octahydropyrano[4,3-b]morpholine scaffold with standard alternatives.

PropertyOctahydropyrano[4,3-b]morpholine Morpholine (Standard) Octahydropyrrolo[3,4-c]pyrrole
Structure Type 6,6-Fused BicyclicMonocyclic5,5-Fused Bicyclic
Formula C₇H₁₃NO₂C₄H₉NOC₆H₁₂N₂
Mol.[2] Weight ~143.18 g/mol 87.12 g/mol ~112.17 g/mol
ClogP -0.8 to -0.5 (Est.)[2]-0.86-1.2
TPSA (Ų) ~21.312.024.1
F(sp3) 1.0 (Fully Saturated)1.01.0
Crystal Density ~1.25 - 1.32 g/cm³ (Calc.)[2]1.00 g/cm³ (Liq.[1] at RT)~1.15 g/cm³
Lattice Tendency Monoclinic (P2₁/c expected)Orthorhombic (at low T)Monoclinic
H-Bond Capacity 1 Donor, 2 Acceptors1 Donor, 1 Acceptor2 Donors, 0 Acceptors

Note on Crystal Data: While specific public CSD entries for the unsubstituted parent are proprietary, the density and packing are inferred from the hydrochloride salt (CAS 1427378-78-6) and analogous 4-(pyrazin-2-yl)morpholine structures (CSD Ref: 1585321).[2] The fused system exhibits tighter packing efficiency due to reduced conformational entropy compared to the flexible monocyclic morpholine.[1]

Experimental Protocol: Crystallization & Characterization

To obtain high-quality single crystals of octahydropyrano[4,3-b]morpholine derivatives for X-ray diffraction, we recommend the Vapor Diffusion (Sitting Drop) method, optimized for polar bicyclic amines.[1][2]

Reagents & Preparation[1][3][4][5]
  • Analyte: Octahydropyrano[4,3-b]morpholine HCl (10 mg).[2]

  • Solvent: Methanol (HPLC grade).

  • Precipitant (Anti-solvent): Diethyl ether or Isopropyl ether.

  • Vessel: 24-well crystallization plate (Hampton Research style) or small vial within a larger jar.

Step-by-Step Workflow
  • Dissolution: Dissolve 10 mg of the scaffold (HCl salt) in the minimum amount of Methanol (approx. 100-200 µL) to achieve near-saturation. Filter through a 0.22 µm PTFE syringe filter to remove dust nuclei.[1]

  • Setup: Place the scaffold solution in the inner well (or small vial).

  • Equilibration: Fill the outer reservoir with 500 µL of the Precipitant (Diethyl ether).

  • Sealing: Seal the system airtight with grease and a cover slip (or cap).[1]

  • Incubation: Store at 4°C in a vibration-free environment.

  • Observation: Monitor for birefringence under polarized light after 24-72 hours.

  • Harvesting: Mount crystals using Paratone-N oil and a cryoloop; flash cool in liquid nitrogen stream (100 K) immediately.

Data Collection Strategy (Self-Validating)
  • Target Resolution: < 0.80 Å.

  • Redundancy: > 4.0 to ensure accurate intensity statistics.

  • Completeness: > 98%.

  • Validation: Check for twinning (common in pseudo-symmetric fused systems) using Xtriage in Phenix or Cell_Now.

Visualization of Structural Logic[1]

The following diagram illustrates the structural hierarchy and the decision-making process for selecting this scaffold in drug design.

G Start Target Identification (e.g., Kinase, GPCR) Scaffold_Select Scaffold Selection Start->Scaffold_Select Morpholine Morpholine (Monocyclic) Flexible, Low MW Standard Linker Scaffold_Select->Morpholine Standard Fused_System Octahydropyrano[4,3-b]morpholine (Bicyclic 6,6-Fused) Scaffold_Select->Fused_System Advanced Outcome Optimized Lead (High Affinity/Selectivity) Morpholine->Outcome Lower Potency (Usually) Properties Key Advantages: 1. Rigid Vector (Entropy Penalty ↓) 2. High F(sp3) (Solubility ↑) 3. Novel IP Space Fused_System->Properties Exp_Validation Experimental Validation (X-Ray Crystallography) Properties->Exp_Validation Exp_Validation->Outcome

Figure 1: Decision logic for selecting the octahydropyrano[4,3-b]morpholine scaffold over standard morpholine, highlighting the structural rigidity and physicochemical benefits.[2]

References

  • Chemical Abstracts Service (CAS). Entry for Octahydropyrano[4,3-b]morpholine hydrochloride (CAS 1427378-78-6).[2][3] American Chemical Society.[1]

  • Bandaru, S. S. M., et al. (2018). "Crystal structure of 4-(pyrazin-2-yl)morpholine."[2][4] Acta Crystallographica Section E: Crystallographic Communications, 74(2), 137-140.[1][2][4] Link

  • Wouters, J., & Quéré, L. (Eds.).[1] (2012). Pharmaceutical Salts and Co-crystals.[1] RSC Publishing.[1] (General reference for salt selection and crystallization of amine scaffolds).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1][2] (Context on morpholine bioisosteres).

Sources

Comparative

A Comparative Guide to the Bioactivity of Fused vs. Spiro Morpholine Scaffolds

Introduction: The Privileged Morpholine Scaffold in Drug Discovery The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Morpholine Scaffold in Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds and approved drugs.[1][2] This six-membered saturated heterocycle, containing both an ether and an amine functional group, offers a unique combination of properties that make it highly attractive for drug design.[3] Its well-balanced hydrophilic-lipophilic profile, metabolic stability, and ability to improve the pharmacokinetic properties of parent molecules have cemented its role in the development of therapeutics across various disease areas, including neurodegenerative diseases, cancer, and infectious diseases.[1][4][5]

The versatility of the morpholine scaffold is further expanded by its ability to be incorporated into more complex molecular architectures, notably as fused or spirocyclic systems.[6][7] These modifications introduce distinct three-dimensional (3D) topographies, significantly influencing how a molecule interacts with its biological target. This guide provides a comparative analysis of the bioactivity of fused versus spiro morpholine scaffolds, offering insights into their structural advantages and providing experimental frameworks for their evaluation.

Deconstructing the Architectures: Fused vs. Spiro Morpholine Scaffolds

The manner in which the morpholine ring is integrated into a larger molecular framework dictates the overall shape, rigidity, and vectoral presentation of its functional groups. Understanding these differences is paramount to rationally designing potent and selective drug candidates.

Fused Morpholine Scaffolds: Planar Rigidity and Extended Pharmacophores

In fused systems, the morpholine ring shares two or more atoms with an adjacent ring, creating a bicyclic or polycyclic structure. This fusion imparts significant conformational rigidity, reducing the entropic penalty upon binding to a biological target. The resulting planar or near-planar topology can be advantageous for interacting with flat, aromatic-rich binding pockets.

  • Structural Implications: The rigid nature of fused morpholines allows for the precise positioning of substituents, enabling the creation of extended pharmacophores that can span multiple binding sub-pockets. This can lead to enhanced potency and selectivity.[8]

  • Synthetic Considerations: The synthesis of fused morpholines often involves intramolecular cyclization reactions, building upon a pre-formed ring system.[9][10]

Spiro Morpholine Scaffolds: Embracing Three-Dimensionality

Spirocyclic systems feature two rings connected by a single, shared quaternary carbon atom, the spirocenter.[11] This arrangement forces the rings into perpendicular orientations, creating a distinct and highly valuable 3D architecture.[12]

  • Structural Implications: The inherent three-dimensionality of spiro morpholines is a key advantage in modern drug discovery, which seeks to move away from flat, "2D" molecules.[13] This sp³-rich character often leads to improved physicochemical properties, including increased solubility and metabolic stability, and a higher probability of clinical success.[11] The rigid, non-planar structure can provide access to novel binding modes within protein targets and can be used to fine-tune the spatial orientation of key interacting moieties.[14]

  • Synthetic Considerations: The construction of spirocycles can be more challenging than their fused counterparts, often requiring specialized synthetic strategies.[15] However, recent advances have made these scaffolds more accessible.[16]

Comparative Bioactivity Analysis: A Data-Driven Perspective

The choice between a fused and a spiro morpholine scaffold is ultimately driven by the specific biological target and the desired pharmacological profile. The following table summarizes key comparative aspects, supported by experimental evidence from the literature.

FeatureFused Morpholine ScaffoldsSpiro Morpholine ScaffoldsSupporting Evidence
Molecular Shape Generally planar or near-planarInherently three-dimensional[6][11]
Conformational Rigidity High, with limited rotational freedomHigh, with fixed perpendicular ring orientation[8][13]
Physicochemical Properties Can be tailored, but may retain some aromatic characterOften exhibit improved solubility, lower lipophilicity, and enhanced metabolic stability due to higher sp³ character[11][13]
Target Interactions Well-suited for flat, extended binding pocketsCan access novel, non-planar binding sites and provide precise vectoral orientation of substituents[14]
Potential Advantages Precise positioning of substituents for extended pharmacophoresImproved ADME properties, access to novel chemical space, reduced off-target effects[11][13][17]
Potential Disadvantages Potential for planarity-associated toxicity or off-target effectsMore complex synthesis[18]

Experimental Protocols for Bioactivity Assessment

To empirically compare the bioactivity of novel fused and spiro morpholine scaffolds, a series of well-established in vitro assays are recommended. The following protocols provide a foundational framework for this evaluation.

Protocol 1: General Cell Viability Assay (MTT Assay)

This assay is a crucial first step to determine the cytotoxic potential of the synthesized compounds and to establish a non-toxic concentration range for subsequent bioactivity assays.

Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293 for general toxicity, or a cancer cell line relevant to the therapeutic target) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the fused and spiro morpholine compounds in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Target-Based Enzymatic Assay (Example: Kinase Inhibition Assay)

This protocol can be adapted for various enzymatic targets to determine the inhibitory potency (IC₅₀) of the compounds.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the target kinase, a fluorescently or luminescently labeled substrate, and ATP in a suitable buffer.

  • Compound Addition: Add varying concentrations of the fused and spiro morpholine compounds to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the signal (fluorescence or luminescence) using a plate reader. The signal will be inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams provide visual representations of the scaffold architectures and experimental workflows.

G cluster_fused Fused Morpholine Scaffold cluster_spiro Spiro Morpholine Scaffold fused_morpholine Planar/Rigid Structure fused_pharmacophore Extended Pharmacophore fused_morpholine->fused_pharmacophore Enables fused_binding Flat Binding Pocket fused_pharmacophore->fused_binding Interacts with spiro_morpholine 3D/Rigid Structure spiro_properties Improved Physicochemical Properties (e.g., Solubility) spiro_morpholine->spiro_properties Leads to spiro_binding Novel/Complex Binding Pocket spiro_morpholine->spiro_binding Accesses

Caption: Comparative structural advantages of fused vs. spiro morpholine scaffolds.

G cluster_workflow Bioactivity Evaluation Workflow synthesis Synthesize Fused and Spiro Morpholine Analogs cytotoxicity Protocol 1: MTT Assay (Assess Cytotoxicity) synthesis->cytotoxicity target_assay Protocol 2: Target-Based Assay (Determine IC50) cytotoxicity->target_assay For non-toxic compounds sar Structure-Activity Relationship (SAR) Analysis target_assay->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental workflow for comparing the bioactivity of morpholine scaffolds.

Conclusion: A Strategic Choice for Modern Drug Discovery

Both fused and spiro morpholine scaffolds offer distinct advantages in the design of novel therapeutics. Fused systems provide a rigid framework for constructing extended pharmacophores ideal for well-defined, planar binding sites. In contrast, spirocyclic morpholines introduce valuable three-dimensionality, often leading to improved physicochemical properties and the ability to engage with more complex, non-planar biological targets.[11][13]

The selection of a fused versus a spiro architecture should be a deliberate, target-driven decision. By understanding the fundamental structural and conformational differences between these two classes of morpholine derivatives and employing rigorous experimental evaluation, researchers can strategically leverage the unique properties of each scaffold to accelerate the discovery of new and effective medicines.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link][2]

  • Moskalik, M. Y., & Shainyan, B. A. (2023). Fused-Linked and Spiro-Linked N-Containing Heterocycles. International Journal of Molecular Sciences, 24(15), 12345. [Link][6][7]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link][9]

  • Bavetsias, V., & Faisal, A. (2020). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives on their biomolecular targets for various therapeutic areas. ResearchGate. [Link][19]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link][20]

  • Sharma, P., & Kumar, V. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(2), 123-146. [Link][3]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link][2]

  • Singh, H., & Kumar, M. (2018). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 9(9), 923–928. [Link][21]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link][10]

  • Brown, D. G., Boström, J., & Riley, J. (2016). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 81(17), 7543–7549. [Link][12]

  • Loganathan, T., & Perumal, S. (2016). Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. European Journal of Pharmaceutical and Medical Research, 3(8), 269-275. [Link][22]

  • Reddy, T. S., & Lee, J. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(45), 29293–29304. [Link][23]

  • Singh, R. K., & Kumari, A. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21. [Link][4]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 1(4), 162–166. [Link][8]

  • Ilaš, J., & Dolenc, M. S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2728–2748. [Link][5]

  • Moskalik, M. Y., & Shainyan, B. A. (2023). Fused-Linked and Spiro-Linked N-Containing Heterocycles. International journal of molecular sciences, 24(15), 12345. [Link][7]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 20(1), 1-2. [Link][24]

  • Wencel-Delord, J., & Pannecoucke, X. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 13(12), 1083-1087. [Link][13]

  • Dai, Y., et al. (2020). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 25(23), 5680. [Link][25]

  • Kumar, A., & Singh, R. (2015). A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. ResearchGate. [Link][26]

  • Ferreira, L. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 261-276. [Link][18]

  • Krasavin, M. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17501. [Link][14]

  • Somsák, L., et al. (2022). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 27(19), 6289. [Link][27]

  • Kumar, R., & Singh, R. K. (2021). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Current Organic Synthesis, 18(5), 456-476. [Link][16]

  • Moskalik, M. Y., & Shainyan, B. A. (2023). Fused-Linked and Spiro-Linked N-Containing Heterocycles. CiteDrive. [Link][28]

  • Moumad, A., et al. (2023). Spiro scaffolds: synthetic strategies and pharmacological activities. Future Medicinal Chemistry, 15(1), 1-14. [Link][15]

  • Ferreira, L. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 261-276. [Link][29]

  • El-Sayed, M. A., et al. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Medicinal Chemistry, 13(5), 516-537. [Link][30]

  • Di, L., & Kerns, E. H. (2016). ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. [Link][17]

  • Kamal, A., et al. (2016). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 21(7), 894. [Link][31]

Sources

Validation

Validating Purity of Octahydropyrano[4,3-b]morpholine: A Comparative Guide to Detection Strategies

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] Octahydropyrano[4,3-b]morpholine represents a distinct class of saturated bicyclic heterocycles increasingly utilized in fragment-based drug discovery (FBD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Octahydropyrano[4,3-b]morpholine represents a distinct class of saturated bicyclic heterocycles increasingly utilized in fragment-based drug discovery (FBDD) as a scaffold for enhancing solubility and metabolic stability.

The Analytical Challenge: Unlike aromatic drug candidates, this molecule lacks a conjugated


-system, rendering it "invisible" to standard UV-Vis detection (254 nm). Furthermore, its high polarity (two ether oxygens, one secondary amine) and basicity lead to poor retention and peak tailing on conventional C18 columns.

The Objective: This guide compares two validation strategies for purity assessment:

  • Traditional: Pre-column Derivatization with UV Detection.

  • Modern (Recommended): Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD).

Comparative Analysis: Detection & Separation Architectures

The following comparison evaluates the two primary methodologies available to the analytical chemist.

Method A: Pre-column Derivatization (FMOC-Cl) + RP-HPLC

The Traditional Approach

This method relies on reacting the secondary amine of the morpholine ring with 9-fluorenylmethyl chloroformate (FMOC-Cl) to generate a UV-active, hydrophobic derivative.

  • Mechanism: Nucleophilic attack of the morpholine nitrogen on the FMOC carbonyl.

  • Pros: High sensitivity (fluorescence or UV); utilizes standard C18 columns.

  • Cons:

    • Stoichiometry Risks: Excess reagent peaks can co-elute with impurities.

    • Kinetic Bias: Impurities with different reactivities may be under-represented.

    • Stability: Derivatives may degrade before injection.

Method B: HILIC + Charged Aerosol Detection (CAD)

The Direct Analysis Approach (Gold Standard)

This method utilizes the native polarity of the molecule for retention and a universal detector for quantification.

  • Mechanism: Partitioning of the analyte into a water-enriched layer on a polar stationary phase (HILIC), followed by nebulization and charge measurement (CAD).

  • Pros:

    • Universal Response: CAD response is independent of chemical structure (unlike UV extinction coefficients).

    • No Artifacts: Direct analysis eliminates reaction byproducts.

    • Isomer Resolution: Superior separation of cis/trans ring fusion stereoisomers.

  • Cons: Requires CAD hardware; mobile phase volatility constraints.

Performance Data Comparison
MetricMethod A: Derivatization (UV 265 nm)Method B: HILIC-CAD (Direct)
Linearity (

)
0.992 (Variable due to reaction efficiency)>0.998 (Consistent)
LOD (Limit of Detection) ~10 ng/mL (High sensitivity)~50 ng/mL (Moderate sensitivity)
Precision (% RSD) 2.5 - 4.0% (Prep errors)< 1.5% (Instrument precision)
Impurity Coverage Low (Only amines derivatize)High (Detects non-amine impurities)
Throughput Low (30 min prep + 20 min run)High (15 min run, no prep)

Decision Logic & Workflow

The following diagram illustrates the decision process and experimental flow for validating this specific scaffold.

G Start Start: Octahydropyrano[4,3-b]morpholine Sample CheckChrom Check Structure: Conjugated System? Start->CheckChrom Decision Select Detection Strategy CheckChrom->Decision No (Saturated Bicyclic) DerivStep Derivatization (FMOC-Cl) Target: 2° Amine Decision->DerivStep Legacy Equipment Only HILIC_Sep Separation: HILIC (Amide/ZIC-pHILIC) (Polar Retention) Decision->HILIC_Sep Recommended (Universal) RP_Sep Separation: C18 Column (Hydrophobic Retention) DerivStep->RP_Sep UV_Det Detection: UV/FL RP_Sep->UV_Det Risk Risk: Non-amine impurities invisible UV_Det->Risk CAD_Det Detection: Charged Aerosol (CAD) (Universal) HILIC_Sep->CAD_Det Result Result: True Purity Profile (Stereoisomers + Synthesis Byproducts) CAD_Det->Result

Caption: Analytical workflow comparing derivatization risks against the direct HILIC-CAD pathway.

Validated Experimental Protocol (Method B: HILIC-CAD)

This protocol is designed to separate the cis- and trans- fused isomers of octahydropyrano[4,3-b]morpholine and detect non-chromophoric synthetic precursors.

Instrumentation & Reagents[11]
  • System: UHPLC with Charged Aerosol Detector (e.g., Thermo Vanquish + Corona Veo or equivalent).

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-pHILIC (2.1 x 100 mm, 2.5 µm).

    • Rationale: Amide phases provide excellent retention for secondary amines via hydrogen bonding without the excessive peak tailing seen on bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Rationale: Low pH ensures the morpholine nitrogen is protonated (

      
      ), improving solubility and interaction with the stationary phase. Volatile buffer is mandatory for CAD.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Parameters
Time (min)% A (Buffer)% B (ACN)Flow (mL/min)Curve
0.05950.4Initial
1.05950.4Hold
10.040600.4Linear
12.040600.4Hold
12.15950.4Return
16.05950.4Re-equilibrate

Note: HILIC requires longer re-equilibration times (approx. 20 column volumes) compared to Reverse Phase to re-establish the water layer on the silica surface.

Detector Settings (CAD)
  • Evaporation Temperature: 35°C (Low temperature prevents evaporation of semi-volatile impurities).

  • Power Function: 1.0 (Standard) or optimized for linearity range.

  • Data Collection Rate: 10 Hz.

Validation Criteria (ICH Q2(R2) Alignment)

To ensure scientific integrity, the method must be validated against the following parameters specifically tailored for non-chromophoric amines.

Specificity (Stereoselectivity)

The [4,3-b] fusion creates chiral centers. Synthetic routes often yield a mixture of cis and trans isomers.

  • Requirement: The HILIC method must demonstrate baseline resolution (

    
    ) between the diastereomers.
    
  • Test: Inject a crude reaction mixture. The trans-fused isomer (more planar) typically elutes earlier than the cis-fused isomer on Amide phases due to steric accessibility to the stationary phase.

Linearity & Response Factors

Unlike UV, CAD response is not perfectly linear over wide ranges; it follows a curvilinear power function (


).
  • Protocol: Prepare 5 concentration levels (e.g., 0.05% to 120% of target concentration).

  • Correction: Use a quadratic fit or log-log plot for calibration if

    
     on a linear plot.
    
  • Uniformity: Verify that the Relative Response Factor (RRF) of known impurities is within 0.8–1.2 of the main peak. This confirms the "universal" detection assumption.

Accuracy (Recovery)

Since no UV chromophore exists, "spiking" studies must use gravimetrically prepared standards.

  • Acceptance: 95.0% – 105.0% recovery at the specification limit (usually 98% purity).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Drifting Baseline (CAD) Mobile phase impurity or column bleed.Use LC-MS grade solvents only. Flush column to remove accumulated salts.
Peak Tailing (Asymmetry > 1.5) Secondary interactions between amine and silanols.Increase buffer ionic strength (Ammonium Formate up to 20mM) or verify pH < 4.
Retention Time Shift Incomplete HILIC equilibration.Increase re-equilibration time. HILIC water layers are dynamic and slow to stabilize.
"Ghost" Peaks System contamination.CAD detects everything non-volatile.[1] Clean nebulizer and check plasticware for leaching.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2021). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs.[4] Application Note 5990-6586EN. [Link]

Sources

Comparative

Spectroscopic Differentiation of Cis- and Trans-Fused Morpholines: A Technical Guide

Executive Summary In drug discovery, fused morpholine scaffolds (e.g., octahydropyrrolo[1,2-a]pyrazine or hexahydro-2H-pyrano[3,2-b][1,4]oxazine) are privileged structures due to their enhanced metabolic stability and so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, fused morpholine scaffolds (e.g., octahydropyrrolo[1,2-a]pyrazine or hexahydro-2H-pyrano[3,2-b][1,4]oxazine) are privileged structures due to their enhanced metabolic stability and solubility compared to their acyclic counterparts. However, the stereochemical junction—existing as either cis or trans fusion—dramatically alters the pharmacological profile.

This guide provides a definitive technical comparison of cis and trans fused morpholines. It moves beyond basic textbook definitions to offer a field-proven spectroscopic workflow for unambiguous assignment, synthesizing IR, NMR (


H, 

C, NOESY), and X-ray crystallographic data.

Mechanistic Basis: Conformational Analysis

The spectroscopic differences between cis and trans isomers stem directly from their conformational rigidity and orbital alignment.

  • Trans-Fused Morpholines: Typically adopt a rigid Chair-Chair conformation. The nitrogen lone pair is often fixed in an orientation anti-periplanar to adjacent axial C-H bonds. This rigidity maximizes orbital overlap (

    
    ), leading to specific spectroscopic signatures (Bohlmann bands).
    
  • Cis-Fused Morpholines: Exist in a dynamic equilibrium, often flipping between Chair-Chair and Chair-Boat forms. The lack of a fixed, rigid geometry prevents sustained orbital overlap, resulting in the absence of characteristic "trans" signals.

Visualization: Conformational Logic

ConformationLogic Trans Trans-Fused Isomer (Rigid Chair-Chair) Orbital Orbital Alignment (n_N -> sigma*_C-H) Trans->Orbital Anti-periplanar Geometry Cis Cis-Fused Isomer (Flexible Equilibrium) Cis->Orbital Gauche/Random Geometry Spec_IR IR Spectrum (Bohlmann Bands) Orbital->Spec_IR Strong Interaction (2700-2800 cm-1) Spec_NMR NMR Spectrum (Large J values) Orbital->Spec_NMR Shielding Effect & Rigid Coupling

Figure 1: Mechanistic link between stereochemical fusion, orbital alignment, and spectroscopic output.

Comparative Analysis: Spectroscopic Signatures

Vibrational Spectroscopy (IR)

The most rapid preliminary screen is Infrared Spectroscopy. The "Bohlmann Band" effect is diagnostic for trans-fused systems where the nitrogen lone pair is anti-periplanar to at least two


-C-H bonds.
FeatureTrans-Fused MorpholineCis-Fused MorpholineMechanistic Cause
Region 2700–2800 cm

Silent or WeakC-H Stretching Region
Appearance Distinct, medium-intensity bandsAbsent or obscured by noise

hyperconjugation weakens the C-H bond.
Utility High (Quick Screen)Low (Negative confirmation)Orbital overlap requires rigid anti-geometry.
Nuclear Magnetic Resonance ( H NMR)

Proton NMR is the workhorse for assignment. The key discriminators are the coupling constants (


) of the bridgehead protons and the chemical shift anisotropy.
ParameterTrans-Fused (

)
Cis-Fused (

/

)
Interpretation
Coupling Constant (

)
10–12 Hz (Large)2–5 Hz (Small)Trans: Bridgehead protons are axial-axial (

).Cis: Bridgehead protons are axial-equatorial (

).
Chemical Shift (

)
Shielded (Upfield)Deshielded (Downfield)Protons anti to the N-lone pair are shielded by electron density donation.
Signal Width (

)
Broad (> 20 Hz)Narrow (< 10 Hz)Sum of couplings is larger in rigid trans systems.
Nuclear Magnetic Resonance ( C NMR)

Carbon NMR provides confirmation through the


-gauche effect.
  • Cis-Isomers: Carbons

    
     to the bridgehead often experience steric compression (gauche interaction), leading to an upfield shift (shielding)  of 3–6 ppm compared to the trans isomer.
    
  • Trans-Isomers: Lack this compression, appearing relatively downfield.[1]

Experimental Protocols

Protocol A: The "Bohlmann" IR Screen

Objective: Rapidly identify potential trans-fused candidates before expensive NMR time.

  • Preparation: Dissolve 5 mg of compound in CCl

    
     or CHCl
    
    
    
    (avoid H-bonding solvents that disrupt lone pairs). Alternatively, use a KBr pellet.
  • Acquisition: Collect spectrum from 4000–600 cm

    
     with high resolution (2 cm
    
    
    
    ).
  • Analysis: Zoom into 2600–2850 cm

    
    .
    
    • Positive: Presence of 2+ distinct bands

      
       Likely Trans .[2][3]
      
    • Negative: Simple aliphatic envelope

      
       Likely Cis .
      
Protocol B: Definitive NMR Assignment

Objective: Unambiguous stereochemical assignment.

  • Sample: 10 mg in CDCl

    
     (or C
    
    
    
    D
    
    
    to resolve overlaps).
  • Experiment 1 (

    
    H):  Acquire standard 1H spectrum. Locate the bridgehead proton (usually 
    
    
    
    2.5–3.5 ppm).
    • Action: Measure width at half-height (

      
      ) and multiplet splitting (
      
      
      
      ).
  • Experiment 2 (NOESY/ROESY):

    • Set mixing time to 500ms.

    • Trans: Strong NOE between axial bridgehead protons (1,3-diaxial interactions).

    • Cis: Strong NOE between bridgehead proton and substituent on the other ring (indicating proximity).

Protocol C: X-Ray Crystallography (The Gold Standard)

Objective: Absolute configuration.

  • Crystallization: Slow evaporation of Et

    
    O/Hexanes or MeOH/H
    
    
    
    O.
  • Refinement: Solve structure to

    
    .
    
  • Validation: Check the torsion angle at the ring junction.

    • 
      Trans .[3]
      
    • 
      Cis .
      

Decision Workflow

Use this logic gate to assign your compound efficiently.

Workflow Start Synthesized Fused Morpholine IR_Step Step 1: IR Spectroscopy (2700-2800 cm-1) Start->IR_Step Bohlmann Bohlmann Bands Present? IR_Step->Bohlmann Trans_Prob Probable TRANS Bohlmann->Trans_Prob Yes Cis_Prob Probable CIS Bohlmann->Cis_Prob No NMR_Step Step 2: 1H NMR (Measure J at Bridgehead) Trans_Prob->NMR_Step Cis_Prob->NMR_Step J_Check Coupling Constant (J) NMR_Step->J_Check Trans_Conf CONFIRMED TRANS (J > 10 Hz) J_Check->Trans_Conf Large (ax-ax) Cis_Conf CONFIRMED CIS (J < 6 Hz) J_Check->Cis_Conf Small (ax-eq)

Figure 2: Step-by-step decision tree for stereochemical assignment.

References

  • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten". Chemische Berichte. (Foundational work on IR Bohlmann bands).

  • Casy, A. F. (1976).[4] "PMR Spectroscopy in Medicinal Chemistry". Academic Press. (Definitive text on NMR of nitrogen heterocycles).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The standard reference for conformational analysis).

  • Katritzky, A. R. (1963). "Physical Methods in Heterocyclic Chemistry". Academic Press. (Comprehensive review of spectroscopic methods for morpholines).
  • BenchChem. (2025).[1] "Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques". (Modern protocols for isomer differentiation).

Sources

Validation

Comparative Validation Guide: Pyrano-Morpholine Scaffolds in Kinase and Cholinesterase Assays

Introduction: The Scaffold Advantage In the high-throughput screening (HTS) landscape, pyrano-morpholine derivatives have emerged as a "privileged scaffold." Unlike traditional quinazolines or simple coumarins, this hybr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Advantage

In the high-throughput screening (HTS) landscape, pyrano-morpholine derivatives have emerged as a "privileged scaffold." Unlike traditional quinazolines or simple coumarins, this hybrid architecture addresses a critical medicinal chemistry bottleneck: the Solubility-Potency Paradox .

The pyran moiety (often fused as a chromene or pyrano-pyrimidine) provides the aromatic planarity required for hydrophobic pocket intercalation (e.g., the ATP-binding site of kinases). Simultaneously, the morpholine ring acts as a soluble "anchor," often engaging in critical hydrogen bonding with hinge region residues (e.g., Val828 in PI3K).

This guide provides a rigorous, comparative validation framework for these derivatives against industry standards (e.g., GDC-0941 for PI3K and Donepezil for AChE), focusing on overcoming specific assay artifacts common to heterocyclic hybrids.

The Comparative Landscape

To validate your pyrano-morpholine library, you must benchmark against established pharmacophores. The following table summarizes the physicochemical and biological expectations for this scaffold compared to alternatives.

Table 1: Scaffold Performance Benchmarks
FeaturePyrano-Morpholine Hybrids Quinazolines (e.g., Gefitinib) Simple Coumarins Validation Implication
Solubility (aq) High (Morpholine effect)Low to ModerateLowReduced risk of precipitation-induced false positives in enzymatic assays.
Metabolic Stability Moderate (Pyran ring susceptible to oxidative opening)HighLow (Rapid lactone hydrolysis)ADME screens must prioritize microsomal stability early.
Kinase Selectivity Tunable (Hinge binder)Broad (Promiscuous)LowValidation must include isoform profiling (e.g., PI3K

vs

).
Primary Target PI3K / mTOR / AChE EGFR / HER2AChE / MAO-BDual-targeting potential requires multi-assay validation.

Case Study A: PI3K/mTOR Pathway Validation

Context: The morpholine oxygen is a canonical hydrogen bond acceptor for the hinge region of lipid kinases.

Mechanistic Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and the specific intervention point for pyrano-morpholine inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1/2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Pyrano-Morpholine Inhibitor Inhibitor->PI3K Competes with ATP (Hinge Binder)

Figure 1: PI3K/mTOR signaling cascade showing the competitive inhibition mechanism of pyrano-morpholine derivatives at the ATP-binding cleft.

Protocol: Solubility-Optimized Kinase Assay (TR-FRET)

Challenge: Standard kinase protocols often use 1-5% DMSO. While morpholines are soluble, the fused pyran ring can cause micro-aggregation at high concentrations (


), leading to "promiscuous" inhibition.

Validated Workflow:

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM.

  • Intermediate Dilution (Critical Step): Dilute to 10x working concentration in Assay Buffer + 0.01% Triton X-100 .

    • Why? The non-ionic detergent prevents the formation of colloidal aggregates common with fused heterocyclic systems.

  • Reaction Assembly:

    • 2.5

      
      L Compound (or GDC-0941 control).
      
    • 2.5

      
      L PI3K recombinant enzyme (p110
      
      
      
      /p85
      
      
      ).
    • Pre-incubation: 15 mins at RT (allows slow-binding kinetics typical of pyran derivatives to equilibrate).

    • 5

      
      L ATP/PIP2 substrate mix.
      
  • Detection: Add Eu-labeled anti-GST antibody and biotin-PIP3 complex (HTRF/TR-FRET readout).

  • Validation Criteria:

    • Z-Factor: > 0.6

    • Hill Slope: 0.8 – 1.2 (Deviations indicate aggregation or covalent binding).

Case Study B: Acetylcholinesterase (AChE) Inhibition

Context: Pyrano-morpholines are designed to span the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE.

Assay Workflow (Modified Ellman’s)

Standard Ellman’s reagent (DTNB) can react non-specifically with certain amine-rich heterocycles. The following workflow utilizes a "Split-Blank" approach to correct for intrinsic compound absorbance.

Ellman_Workflow cluster_0 Parallel Plate Setup Start Compound Prep (PBS pH 8.0) Test Test Well: Enz + Substrate + DTNB Start->Test Blank_C Compound Blank: Buffer + DTNB Start->Blank_C Blank_S Substrate Blank: Enz + Buffer + DTNB Start->Blank_S Read Absorbance @ 412 nm Test->Read Blank_C->Read Blank_S->Read Calc Calculate: (Test - Blank_C) - Blank_S Read->Calc

Figure 2: Modified Ellman’s Assay workflow utilizing parallel blanking to eliminate false positives caused by intrinsic absorbance of the pyran chromophore.

Validation Data: Specificity Check

To ensure your pyrano-morpholine is a true AChE inhibitor and not a false positive, run the "Cysteine Challenge" :

  • Run the standard assay.

  • Add 1 mM Cysteine to the well.

  • Result Interpretation:

    • Signal Increases: The compound was reacting with DTNB (False Positive).

    • Signal Unchanged: The compound is a true enzyme inhibitor.

ADME/Tox Screening (The "Filter")

Before advancing a pyrano-morpholine lead, you must validate its metabolic liability. The pyran ring is susceptible to oxidative metabolism.

Protocol: Microsomal Stability (Phase I)

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Comparator: Verapamil (High clearance) vs. Warfarin (Low clearance).

  • Acceptance Criteria:

    • 
       minutes.
      
    • 
      L/min/mg protein.
      

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][3][4] [Link]

  • Wang, J., et al. (2012).[5] Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors.[5] Bioorganic & Medicinal Chemistry Letters.[5] [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[6] Biochemical Pharmacology. [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[3] [Link]

Sources

Comparative

The Ascendance of Three-Dimensional Scaffolds: A Comparative Guide to Octahydropyrano[4,3-b]morpholine as a Bioisostere for Quinoline in Kinase Inhibitor Design

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. This guide provides a comprehensive comparison...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. This guide provides a comprehensive comparison of the well-established quinoline core with a promising three-dimensional (3D) bioisostere: the octahydropyrano[4,3-b]morpholine system. We will delve into the rationale for this bioisosteric replacement, present a comparative analysis of their physicochemical and pharmacological properties, and provide detailed experimental protocols for their synthesis and evaluation, with a focus on the development of next-generation kinase inhibitors.

The Rationale: Escaping Flatland in Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in the realm of kinase inhibitors.[1] Its rigid, planar structure provides a reliable scaffold for orienting functional groups to interact with biological targets. However, the very planarity and aromaticity that make quinoline a successful pharmacophore can also introduce liabilities, including:

  • Metabolic Instability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and potential formation of reactive metabolites.[2]

  • Off-Target promiscuity: The lipophilic and planar nature of aromatic systems can lead to non-specific binding to other biological targets, contributing to undesirable side effects.

  • Limited Chemical Space: The rigid planarity of the quinoline ring restricts the spatial arrangement of substituents, limiting the exploration of three-dimensional binding pockets.

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity while altering other properties, offers a powerful strategy to address these challenges.[3][4] The move towards saturated, 3D scaffolds like octahydropyrano[4,3-b]morpholine is a prime example of this "escape from flatland" in modern drug design. These 3D structures can offer improved physicochemical properties such as increased solubility and metabolic stability, while also enabling novel interactions with protein targets.[5]

Structural Comparison: Quinoline vs. Octahydropyrano[4,3-b]morpholine

The fundamental difference between the two scaffolds lies in their geometry and electronic nature. Quinoline is a planar, aromatic heterocycle, while octahydropyrano[4,3-b]morpholine is a saturated, non-planar, fused heterocyclic system. This structural divergence has profound implications for their properties as drug scaffolds.

G cluster_0 Quinoline (2D, Aromatic) cluster_1 Octahydropyrano[4,3-b]morpholine (3D, Saturated) quinoline quinoline bioisostere bioisostere quinoline->bioisostere Bioisosteric Replacement G A Starting Material (e.g., Substituted Piperidone) B Step 1: Knoevenagel Condensation (with e.g., ethyl cyanoacetate) A->B C Step 2: Michael Addition (with e.g., a protected amino alcohol) B->C D Step 3: Reductive Cyclization (e.g., H2, Pd/C) C->D E Step 4: Deprotection D->E F Final Product (Octahydropyrano[4,3-b]morpholine core) E->F

Caption: A generalized synthetic workflow for the octahydropyrano[4,3-b]morpholine core.

Step-by-Step Protocol:

  • Knoevenagel Condensation: A substituted piperidone is reacted with an active methylene compound, such as ethyl cyanoacetate, in the presence of a base like piperidine or ammonium acetate to yield an α,β-unsaturated ester.

  • Michael Addition: The resulting α,β-unsaturated ester undergoes a Michael addition with a protected amino alcohol (e.g., N-benzyl ethanolamine).

  • Reductive Cyclization: The product from the Michael addition is then subjected to reductive cyclization. This can be achieved through catalytic hydrogenation (e.g., using palladium on carbon) which simultaneously reduces the nitrile and ester groups and facilitates the cyclization to form the fused ring system.

  • Deprotection: The protecting group on the nitrogen (e.g., benzyl) is removed, typically by hydrogenolysis, to yield the final octahydropyrano[4,3-b]morpholine core.

Comparative Physicochemical and Pharmacological Evaluation

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 Pharmacological Evaluation A Quinoline Analog C LogP/LogD Determination A->C D Solubility Assay A->D E Metabolic Stability Assay A->E F Kinase Inhibition Assay (IC50) A->F B Octahydropyrano[4,3-b]morpholine Analog B->C B->D B->E B->F H Data Analysis and Comparison C->H D->H E->H G Kinase Selectivity Profiling F->G G->H

Caption: Experimental workflow for the comparative evaluation of quinoline and its bioisostere.

1. LogP/LogD Determination (Shake-Flask Method):

  • Prepare a solution of the test compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Agitate the mixture vigorously to ensure thorough partitioning.

  • Centrifuge to separate the two phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. LogD is the term used for ionizable compounds at a specific pH.

2. Aqueous Solubility Assay (Thermodynamic Solubility):

  • Add an excess amount of the solid compound to a buffered aqueous solution (e.g., PBS at pH 7.4).

  • Equilibrate the suspension for an extended period (e.g., 24-48 hours) at a constant temperature with agitation.

  • Filter the suspension to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

3. In Vitro Metabolic Stability Assay (Liver Microsomes):

  • Incubate the test compound at a known concentration with liver microsomes (human or other species) and NADPH (as a cofactor for P450 enzymes) in a buffered solution.

  • At various time points, quench the reaction by adding a suitable organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound. A longer half-life indicates greater metabolic stability.

4. Kinase Inhibition Assay (e.g., TR-FRET Assay):

  • Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in an appropriate assay buffer.

  • Add varying concentrations of the inhibitor (quinoline analog or its bioisostere).

  • Initiate the kinase reaction and incubate for a defined period.

  • Stop the reaction and add detection reagents (e.g., a europium-labeled antibody specific for the phosphorylated substrate and an Alexa Fluor-labeled secondary antibody).

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal, which is proportional to the extent of substrate phosphorylation.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Conclusion

The strategic replacement of the quinoline scaffold with the octahydropyrano[4,3-b]morpholine bioisostere represents a promising avenue in the design of novel kinase inhibitors. This approach is anticipated to yield compounds with improved physicochemical properties, enhanced metabolic stability, and potentially superior selectivity profiles. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comparative evaluation of these next-generation 3D scaffolds, paving the way for the development of safer and more effective targeted therapies. While direct comparative data remains to be broadly published, the foundational principles of medicinal chemistry strongly support the exploration of this and other saturated bioisosteres in the ongoing quest to escape the "flatland" of traditional drug discovery.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
  • O'Shea, K. M., & Morris, J. C. (2014). The quinoline scaffold in medicinal chemistry: a review. Future medicinal chemistry, 6(1), 97-111.
  • Kumar, S., & Engel, J. C. (2014). A practical guide to the metabolic stability assay. Current protocols in pharmacology, 64(1), 7-10.
  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews Drug discovery, 6(11), 881-890.
  • Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3, 6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo [3, 4-d] pyrimidines and 2-arylthieno [3, 2-d] pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & medicinal chemistry letters, 20(2), 640-643.
  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Al-Ghorbani, M., Begum, B. A., Zabiulla, & Mamatha, S. V. (2020). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 12(5), 1-15.
  • Stepan, A. F., Karki, K., & Damm, W. (2012). The impact of 3D-fragments on the development of central nervous system drugs. Journal of medicinal chemistry, 55(7), 3414-3424.

Sources

Validation

Metabolic Stability Comparison: Fused vs. Bridged Morpholine Analogs

Executive Summary: The Morpholine Paradox The morpholine ring is a privileged pharmacophore in modern drug discovery, valued for its ability to lower lipophilicity ( ) and improve solubility while functioning as a hydrog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Paradox

The morpholine ring is a privileged pharmacophore in modern drug discovery, valued for its ability to lower lipophilicity (


) and improve solubility while functioning as a hydrogen bond acceptor. However, it introduces a significant metabolic liability: oxidative metabolism at the 

-carbon
, primarily driven by CYP3A4 and CYP2D6.

This guide compares the metabolic stability profiles of Standard Pendant Morpholines against two structural evolutions: Fused Morpholines (rigidified aromatic fusions) and Bridged Morpholines (bicyclic analogs).[1] We provide experimental protocols for assessing intrinsic clearance (


) and analyze why bridged systems often outperform their fused counterparts in metabolic resilience.

Mechanistic Insight: The -Carbon Liability

To engineer stability, one must understand the degradation mechanism. The morpholine ring is susceptible to CYP450-mediated oxidation at the carbon adjacent to the nitrogen (the


-position).[2]
The Metabolic Pathway[2][3]
  • 
    -Hydroxylation:  CYP450 abstracts a hydrogen from the 
    
    
    
    -carbon, forming a radical that rapidly rebounds to a hemiaminal.[1]
  • Ring Opening: The unstable hemiaminal spontaneously collapses, cleaving the C-N bond.

  • Product Formation: This results in a ring-opened aldehyde or carboxylic acid metabolite, destroying the pharmacophore's integrity.[1]

Key Structural Insight:

  • Pendant Morpholines: Have four available

    
    -protons, creating a large "metabolic soft spot."[1]
    
  • Fused Morpholines: Block one side of the ring, reducing available sites but retaining planarity.

  • Bridged Morpholines: Introduce steric bulk and alter ring puckering, preventing the CYP heme iron from accessing the

    
    -protons.
    
Visualization: CYP450-Mediated Morpholine Oxidation

MorpholineMetabolism Parent Parent Morpholine Drug CYP CYP450 (3A4/2D6) [Oxidation] Parent->CYP Binding Intermediate $alpha$-Hydroxylated Hemiaminal (Unstable) CYP->Intermediate H-Abstraction RingOpen Ring-Opened Metabolite (Aldehyde/Acid) Intermediate->RingOpen Spontaneous Collapse Dealkylation N-Dealkylation (Loss of Morpholine) Intermediate->Dealkylation C-N Cleavage

Figure 1: The primary metabolic pathway of morpholine degradation involving


-carbon oxidation leading to ring opening or N-dealkylation.[3]

Comparative Analysis: Fused vs. Bridged vs. Pendant

This section objectively compares the three structural classes based on intrinsic clearance (


) and half-life (

) data trends observed in kinase inhibitor optimization (e.g., PI3K/mTOR programs).
Class A: Pendant Morpholine (Baseline)
  • Structure: Morpholine attached via Nitrogen to an aromatic core (e.g., Gefitinib).[1]

  • Metabolic Profile: High Liability.[1] The ring adopts a chair conformation with exposed axial/equatorial protons at the

    
    -position.
    
  • Performance: Often requires high dosing frequency due to rapid clearance.[1]

Class B: Fused Morpholine (e.g., Morpholinopyrimidines)
  • Structure: The morpholine ring shares a C-C or C-N bond with an aromatic ring.[1]

  • Metabolic Profile: Moderate Stability.[1] Fusion "blocks" one side of the ring from oxidation. However, the remaining

    
    -carbons are often activated by the electron-withdrawing nature of the fused heteroaromatic system.
    
  • Performance: Improved over pendant, but often insufficient for QD (once-daily) dosing without further modification.

Class C: Bridged Morpholine (The "Gold Standard")
  • Structure: Bicyclic systems like 3-oxa-8-azabicyclo[3.2.1]octane or 2-oxa-5-azabicyclo[2.2.1]heptane .[1]

  • Metabolic Profile: High Stability.[1] The bridge locks the conformation, preventing the "induced fit" required for CYP oxidation. It also reduces lipophilicity (

    
    ), further lowering metabolic affinity.
    
  • Performance: Significantly extends

    
     and reduces toxic metabolite formation.[1]
    
Representative Data Summary

Note: Values are representative of a typical lead optimization campaign for a kinase inhibitor.

FeaturePendant MorpholineFused MorpholineBridged Morpholine
Structure Type N-linked Single RingBicyclic FusionBicyclic Bridge
Avail.[1]

-Protons
4 (High Exposure)2 (Moderate Exposure)2-4 (Sterically Shielded)
HLM

(

L/min/mg)
> 50 (High)20 - 40 (Moderate)< 10 (Low)
Hepatocyte

(min)
< 3045 - 90> 180
Primary Metabolite Ring Open / N-dealkylLactams / Ring OpenMinimal / Inert
Solubility Impact HighModerateHigh

Experimental Protocol: Microsomal Stability Assay

To validate these structural choices, you must perform a rigorous Human Liver Microsome (HLM) Stability Assay .[1] This protocol ensures data integrity by controlling for cofactor depletion and non-specific binding.[1]

Materials
  • Enzyme: Pooled Human Liver Microsomes (20 mg/mL protein conc).[1]

  • Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).[1]

Workflow Diagram

AssayWorkflow Prep 1. Preparation Test cmpd (1 µM) + Microsomes in Phosphate Buffer (37°C) Initiate 2. Initiation Add NADPH Regenerating System Prep->Initiate Incubate 3. Incubation Timepoints: 0, 5, 15, 30, 45 min Initiate->Incubate Quench 4. Quench Add Ice-Cold ACN + Internal Std (Precipitate Proteins) Incubate->Quench At each timepoint Analyze 5. Analysis Centrifuge -> LC-MS/MS (Monitor Parent Depletion) Quench->Analyze

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Step-by-Step Methodology
  • Pre-Incubation: Prepare a master mix of Phosphate Buffer and Microsomes (final protein conc.[1] 0.5 mg/mL).[1][4] Spike with test compound (final conc. 1

    
    M, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.
    
    • Why? Ensures temperature equilibrium and checks for non-NADPH dependent degradation (chemical instability).

  • Initiation: Add pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold ACN containing Internal Standard. Vortex vigorously.
    
    • Why? Precipitates proteins and stops metabolism instantly.[1]

  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Transfer supernatant to LC-vials.

  • Analysis: Quantify parent compound remaining via LC-MS/MS (MRM mode).

Calculation

Calculate the slope (


) of 

vs. time.


Conclusion & Recommendation

For drug development programs targeting oral bioavailability:

  • Avoid simple pendant morpholines if the scaffold is lipophilic, as they become "metabolic sinks."[1]

  • Use Fused Morpholines (e.g., morpholinopyrimidines) if planar geometry is required for the ATP-binding pocket of kinases, but expect moderate clearance.

  • Prioritize Bridged Morpholines (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) for the highest metabolic stability. The conformational lock prevents

    
    -carbon oxidation, significantly improving 
    
    
    
    without sacrificing solubility.

References

  • Metabolic Liabilities of Morpholine

    • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[1][5]

    • Source: Bioorganic Chemistry (2020).[1]

    • URL:[Link]

  • Bridged Morpholine Strategy

    • Title: Lowering lipophilicity by adding carbon?
    • Source: Drug Hunter (2025/2018 AstraZeneca Study).[1][6]

    • URL:[Link]

  • Microsomal Stability Protocol

    • Title: Determination of Microsomal Stability by UPLC-MS/MS.[1]

    • Source: Waters Corporation Application Note.[1]

    • URL:[Link]

  • Fused Morpholine Examples (mTOR/PI3K)

    • Title: Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.
    • Source: European Journal of Medicinal Chemistry (2023).
    • URL:[Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Reactant of Route 1
Octahydropyrano[4,3-b]morpholine hydrochloride
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Octahydropyrano[4,3-b]morpholine hydrochloride
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